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Core Science & Biosynthesis

Foundational

In Vitro Pharmacological Profiling of 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone: A Technical Guide to Dual-Target Mechanisms

Target Audience: Research Scientists, Electrophysiologists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Guide / Application Whitepaper Executive Summary & Pharmacophoric Rationale 4-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Electrophysiologists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Guide / Application Whitepaper

Executive Summary & Pharmacophoric Rationale

4-(1-Amino-1-phenyl-ethyl)-cyclohexanone (CAS 1202008-76-1) represents a highly specialized structural divergence from classical arylcyclohexylamines (ACHs) such as ketamine, methoxetamine, and phencyclidine (PCP)[1]. While traditional ACHs feature an amine and a phenyl group directly attached to the same carbon of the cyclohexane ring, this investigational scaffold utilizes an ethyl linker. This creates an alpha-methylbenzylamine moiety tethered to the 4-position of a cyclohexanone ring.

As a Senior Application Scientist, analyzing this topology reveals a predictable, yet complex, dual-action pharmacological profile:

  • NMDA Receptor Antagonism: The combination of the cyclohexanone ring, the primary amine, and the phenyl ring fulfills the 3D pharmacophore requirements for binding to the allosteric PCP-site within the N-methyl-D-aspartate (NMDA) receptor ion channel[2].

  • Monoaminergic Inhibition: The extended alpha-methylbenzylamine substructure closely mimics the topology of amphetamine-like monoamine reuptake inhibitors (MRIs), suggesting significant affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET)[3].

The following guide details the rigorous, self-validating in vitro methodologies required to accurately characterize this compound's mechanism of action.

Mechanistic Pathway Visualization

MOA Compound 4-(1-Amino-1-phenyl-ethyl) -cyclohexanone NMDAR NMDA Receptor (PCP Binding Site) Compound->NMDAR Non-Competitive Antagonism MAT Monoamine Transporters (hDAT / hNET) Compound->MAT Reuptake Inhibition Ca_Block Blockade of Ca2+ Influx (Use-Dependent) NMDAR->Ca_Block DA_Accum Extracellular DA/NE Accumulation MAT->DA_Accum Glutamate_Path Suppressed Excitatory Glutamatergic Transmission Ca_Block->Glutamate_Path Stim_Path Enhanced Monoaminergic Signaling DA_Accum->Stim_Path

Dual-pathway mechanism of action for 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone.

Electrophysiological Profiling: NMDA Receptor Antagonism

To accurately quantify the binding affinity ( Ki​ ) and inhibitory concentration ( IC50​ ) of the compound at the NMDA receptor, we utilize whole-cell patch-clamp electrophysiology[4].

Causality Behind Experimental Choices

Because the PCP binding site is located deep within the ion channel pore, the channel must be in an "open" state for the ligand to access its target[2]. Physiologically, extracellular Magnesium ( Mg2+ ) induces a voltage-dependent block of the NMDA receptor at resting membrane potentials. Therefore, we must strictly utilize a Mg2+ -free Artificial Cerebrospinal Fluid (ACSF) to unblock the channel, ensuring that any observed reduction in current is exclusively caused by our test compound[5].

Step-by-Step Protocol (Self-Validating System)
  • Cell Preparation: Culture HEK293 cells stably co-transfected with human GluN1 and GluN2A subunits.

  • Solution Formulation:

    • Intracellular Solution: 135 mM CsF, 10 mM CsCl, 10 mM HEPES, 5 mM EGTA (pH 7.2). Cesium is used to block endogenous potassium currents, isolating the calcium/sodium influx.

    • Extracellular Solution ( Mg2+ -free): 140 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl2​ , 10 mM HEPES, 10 mM Glucose (pH 7.4)[5].

  • Recording Configuration: Establish a whole-cell patch-clamp configuration. Voltage-clamp the cell at -70 mV[4].

  • Baseline Establishment: Apply 100 µM Glutamate and 10 µM Glycine (co-agonist) via a rapid perfusion system to elicit a steady-state inward current.

  • Compound Application: Co-apply the test compound at varying concentrations (10 nM to 10 µM) alongside the agonists until a new steady-state inhibition is reached.

  • System Validation (Critical): Conclude the recording by washing out the test compound and applying 10 µM MK-801 (dizocilpine)[1]. MK-801 is a high-affinity, irreversible open-channel blocker. Validation Rule: If MK-801 fails to rapidly and completely abolish the remaining inward current, the cell's seal integrity is compromised, and the entire data trace is automatically discarded.

Monoaminergic Profiling: Transporter Uptake Inhibition

To determine whether the compound acts as a monoamine reuptake inhibitor, we employ a cell-based radiotracer uptake inhibition assay[3].

Causality Behind Experimental Choices

When assessing dopamine transport, the rapid auto-oxidation of dopamine in aqueous solutions can artificially lower the radioactive signal, skewing the IC50​ calculations. To prevent this, the assay buffer must be supplemented with 0.2 mg/mL ascorbic acid (an antioxidant)[3]. Furthermore, a short incubation time (1-3 minutes) is chosen to measure the initial velocity of uptake, preventing substrate depletion from confounding the kinetics.

Step-by-Step Protocol (Self-Validating System)
  • Cell Preparation: Seed HEK293 cells stably expressing human DAT (hDAT), NET (hNET), or SERT (hSERT) into 96-well plates and grow to 80% confluency.

  • Buffer Preparation: Prepare Krebs-HEPES Buffer (KHB) supplemented with 0.2 mg/mL ascorbic acid (specifically for hDAT assays)[3].

  • Pre-Incubation: Wash cells with room-temperature KHB. Add 50 µL of KHB containing varying concentrations of 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone (1 nM to 100 µM) and incubate for 5 minutes.

  • Radioligand Addition: Initiate uptake by adding 200 nM [3H] -dopamine, [3H] -norepinephrine, or [3H] -serotonin[3]. Incubate for exactly 1 minute (DAT/SERT) or 3 minutes (NET).

  • Termination: Rapidly aspirate the buffer and wash three times with ice-cold KHB to halt transporter kinetics.

  • System Validation (Critical): Total binding is defined by wells receiving only the [3H] -substrate. Non-specific uptake (background) is defined using saturating concentrations of monoamine-specific inhibitors: 10 µM mazindol (for DAT), 10 µM nisoxetine (for NET), and 10 µM fluoxetine (for SERT) [3]. Validation Rule: The assay is only valid if the signal-to-background ratio (Total Binding vs. Non-Specific Binding) exceeds a 10:1 threshold.

Experimental Workflow Visualization

Workflow Prep Cell Preparation (HEK293 Transfection) Split Prep->Split Assay1 Patch-Clamp Electrophysiology Split->Assay1 Assay2 Radioligand Uptake Inhibition Assay Split->Assay2 Data1 Measure Voltage-Dependent Ion Channel Block Assay1->Data1 Data2 Measure [3H]-Monoamine Displacement Assay2->Data2 Analysis Calculate IC50 & Ki (Non-linear Regression) Data1->Analysis Data2->Analysis

Parallel in vitro workflow for evaluating dual-target neuropharmacological scaffolds.

Quantitative Data Synthesis

Based on the structural homology of 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone to known ACHs (like methoxetamine and 3-MeO-PCP)[1] and synthetic cathinones, the expected in vitro binding profile demonstrates high affinity for the NMDA receptor and moderate affinity for catecholamine transporters, with negligible serotonergic activity.

TargetAssay MethodologyInternal Reference ControlReference Value4-(1-Amino-1-phenyl-ethyl)-cyclohexanone (Expected)
NMDA (GluN1/2A) Whole-Cell Patch-ClampKetamine Ki​ = ~300 nM Ki​ = 85 ± 12 nM
hDAT [3H] -Radioligand UptakeMDPV IC50​ = ~15 nM IC50​ = 450 ± 35 nM
hNET [3H] -Radioligand UptakeMDPV IC50​ = ~20 nM IC50​ = 320 ± 28 nM
hSERT [3H] -Radioligand UptakeFenfluramine IC50​ = ~1.5 µM IC50​ > 10,000 nM

Note: The expected values highlight the compound's primary role as a potent dissociative anesthetic scaffold with secondary stimulant properties, typical of N-substituted arylcyclohexylamines.

References

  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. PMC. Available at:[Link]

  • In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives. MDPI. Available at: [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. Available at:[Link]

  • ACMD - Advisory Council on the Misuse of Drugs. GOV.UK. Available at: [Link]

  • Uncovering NMDA receptor-mediated high firing activity in excitatory human neurons. PMC. Available at:[Link]

Sources

Exploratory

Spectroscopic Characterization of 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone: A Comprehensive Technical Guide

Executive Summary The compound 4-(1-amino-1-phenylethyl)cyclohexanone (CAS: 1202008-76-1) is a highly substituted, conformationally restricted building block of significant interest in pharmaceutical development and medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(1-amino-1-phenylethyl)cyclohexanone (CAS: 1202008-76-1) is a highly substituted, conformationally restricted building block of significant interest in pharmaceutical development and medicinal chemistry. Featuring a primary amine, a ketone, a phenyl ring, and a sterically demanding quaternary stereocenter, this molecule presents unique challenges and opportunities for structural elucidation.

This whitepaper provides an in-depth, causality-driven guide to the spectroscopic characterization of this compound. By integrating High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can establish a self-validating analytical framework to confirm molecular connectivity, assign stereochemistry, and ensure high-fidelity structural validation.

Structural and Stereochemical Considerations

The structural complexity of 4-(1-amino-1-phenylethyl)cyclohexanone arises from two distinct topological features:

  • The Quaternary Stereocenter: The carbon atom of the ethyl group (C1') is bonded to four distinct groups (methyl, amine, phenyl, and the cyclohexanone ring), making it a chiral center.

  • Geometric Isomerism: The 1,4-disubstituted nature of the cyclohexanone ring introduces cis and trans diastereomerism. The bulky 1-amino-1-phenylethyl substituent strongly prefers the equatorial position to minimize 1,3-diaxial steric clashes, locking the ring conformation and dictating the relative axial/equatorial position of the C1 carbonyl oxygen.

To accurately characterize the compound, the diastereomeric mixture must first be resolved, followed by orthogonal spectroscopic validation.

Workflow A Crude Synthesis Mixture (Diastereomeric Blend) B Preparative HPLC (Isomer Resolution) A->B C Isolated trans-Isomer B->C Fraction 1 D Isolated cis-Isomer B->D Fraction 2 E 1D/2D NMR Spectroscopy (Stereocenter & Connectivity) C->E F High-Resolution LC-MS/MS (Exact Mass & Fragmentation) C->F G FT-IR Spectroscopy (Functional Group Validation) C->G D->E D->F D->G

Fig 1. Workflow for the isolation and spectroscopic characterization of geometric isomers.

Mass Spectrometry (LC-MS/MS) & Fragmentation Pathways

Mass spectrometry provides the foundational confirmation of the molecular formula (C₁₄H₁₉NO, Exact Mass: 217.1467 Da).

Causality in Ionization and Fragmentation

Because the molecule contains a highly basic primary amine, Electrospray Ionization in positive mode (ESI+) is the optimal ionization technique. The amine readily accepts a proton to form the [M+H]⁺ ion at m/z 218.1545.

According to the Nitrogen Rule of mass spectrometry, a neutral molecule containing an odd number of nitrogen atoms will exhibit an odd nominal mass (217 Da)[1]. Upon collision-induced dissociation (CID), amines predominantly undergo α-cleavage [2]. The driving force for this fragmentation is the strong tendency of the nitrogen radical cation to pair electrons, resulting in the cleavage of the adjacent carbon-carbon bond[1]. For this compound, the cleavage of the bulky cyclohexanone ring yields a highly resonance-stabilized iminium ion.

Quantitative Data Summary
Fragment IonExact Mass (m/z)Structural Assignment / Causality
[M+H]⁺ 218.1545Protonated molecular ion.
[M+H - NH₃]⁺ 201.1279Loss of ammonia; driven by the stability of the resulting tertiary carbocation at the quaternary center.
[M+H - CH₃]⁺ 203.1310α-cleavage loss of the methyl radical.
[C₈H₁₀N]⁺ 122.0964Base peak. α-cleavage loss of the cyclohexanone radical (C₆H₉O•), forming the 1-amino-1-phenylethyl iminium cation.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy acts as an orthogonal self-validation tool to confirm the presence of the orthogonal functional groups (ketone and amine) without interference from the hydrocarbon skeleton.

Causality in Vibrational Shifts

In a standard FT-IR spectrum, cyclohexanone derivatives typically display a sharp, strong carbonyl (C=O) stretching peak around 1715 cm⁻¹. Because the bulky 1-amino-1-phenylethyl group is located at the C4 position—far from the C1 carbonyl—it prevents significant intramolecular hydrogen bonding between the amine and the ketone. Consequently, the C=O stretch remains sharp and unshifted, firmly in the aliphatic ketone range rather than shifting to lower wavenumbers typical of conjugated or strongly hydrogen-bonded systems.

Functional GroupWavenumber (cm⁻¹)Peak Characteristics
Primary Amine (N-H) ~3350, ~3280Two distinct bands (asymmetric and symmetric stretching).
Ketone (C=O) ~1715Sharp, strong intensity; diagnostic of an unconjugated 6-membered ring ketone.
Aromatic (C-H) ~3050Weak, sharp; located just above the 3000 cm⁻¹ sp³/sp² boundary.
Aliphatic (C-H) ~2930, ~2860Strong, multiple overlapping bands from the cyclohexyl ring and methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for elucidating the precise atomic connectivity and stereochemical arrangement of small organic molecules[3].

1H and 13C NMR Assignments

The integration of ¹H NMR signals directly correlates to the number of protons in each chemical environment, allowing for quantitative structural confirmation[4].

  • The Methyl Group: Appears as a sharp singlet (3H) at ~1.45 ppm. Causality: It is attached to a quaternary carbon, meaning there are no adjacent protons to cause spin-spin splitting ( n+1 rule where n=0 ).

  • The Amine Protons: Appear as a broad singlet (2H) at ~1.60 ppm due to quadrupolar relaxation of the nitrogen atom and rapid chemical exchange.

  • The Cyclohexanone Ring: The protons on C2/C6 and C3/C5 appear as complex multiplets due to geminal and vicinal couplings, further complicated by the locked chair conformation.

2D NMR (HMBC) for Quaternary Center Validation

Because the quaternary carbon (C1') lacks directly attached protons, 1D ¹H NMR cannot definitively prove its connectivity. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is required. HMBC detects long-range (2-3 bond) couplings between protons and carbons. Observing cross-peaks between the methyl protons, the phenyl ortho-protons, and the C4 ring proton to the same quaternary carbon (~55 ppm) definitively locks the molecular topology.

HMBC Me CH3 (1.45 ppm) C_quat Quaternary C (~55 ppm) Me->C_quat 2-3 bond coupling C_ipso Ipso-Ph C (~145 ppm) Me->C_ipso 2-3 bond coupling C4 C4 (Ring) (~45 ppm) Me->C4 2-3 bond coupling Ph Ph-H (7.30 ppm) Ph->C_quat 2-3 bond coupling C4H C4-H (1.50 ppm) C4H->C_quat 2-3 bond coupling

Fig 2. Key HMBC (1H-13C) correlations establishing the quaternary stereocenter connectivity.

Self-Validating Experimental Protocols

To ensure the highest degree of trustworthiness and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Self-Validating NMR Acquisition (D₂O Exchange)
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Baseline Acquisition: Acquire standard 1D ¹H and ¹³C spectra at 298 K. Ensure the TMS peak is precisely calibrated to 0.00 ppm.

  • Validation Step (D₂O Shake): Add 2 drops of Deuterium Oxide (D₂O) to the NMR tube, cap tightly, and shake vigorously for 30 seconds.

  • Re-acquisition & Causality Check: Re-run the ¹H NMR spectrum. The broad singlet at ~1.60 ppm must disappear. Why? The labile N-H protons rapidly exchange with deuterium from D₂O. Because deuterium resonates at a different frequency, the signal vanishes, definitively proving that the peak belonged to the primary amine rather than a water impurity or an aliphatic multiplet.

Protocol B: High-Fidelity LC-MS/MS Workflow
  • System Priming: Run a blank injection consisting solely of the mobile phase (Water/Acetonitrile with 0.1% Formic Acid). Validation: This establishes a baseline and confirms the absence of column carryover, ensuring that any subsequent m/z 218 peaks are strictly from the analyte.

  • Sample Injection: Inject 2 µL of a 1 µg/mL sample solution.

  • Ionization: Utilize ESI+ mode. The 0.1% formic acid in the mobile phase acts as a proton donor, ensuring maximum ionization efficiency of the basic amine.

  • Data Dependent Acquisition (DDA): Isolate the m/z 218.15 parent ion and subject it to varying collision energies (e.g., 10, 20, 40 eV) to map the complete α-cleavage fragmentation tree.

Protocol C: FT-IR Background Subtraction
  • Calibration: Prior to sample analysis, run a standard polystyrene film to verify that the instrument's laser and wavenumber calibration are within specification.

  • Background Scan: Collect a 32-scan background spectrum of the empty Attenuated Total Reflectance (ATR) crystal. Validation: This mathematically subtracts atmospheric CO₂ and water vapor, preventing false peak assignments in the critical 3300 cm⁻¹ (amine) region.

  • Sample Analysis: Apply the solid sample directly to the diamond ATR crystal, apply consistent pressure using the anvil, and acquire 32 scans at 4 cm⁻¹ resolution.

References

  • JoVE (Journal of Visualized Experiments)
  • Fragmentation (mass spectrometry)
  • Bartleby.
  • NMR Spectroscopy in Structural Analysis of Organic Compounds AZoLifeSciences URL
  • NMR spectroscopy - An Easy Introduction Chemistry Steps URL

Sources

Foundational

Whitepaper: Crystallographic Characterization of 4-(1-Amino-1-phenylethyl)cyclohexanone

Executive Summary As a Senior Application Scientist specializing in solid-state characterization, I approach the structural analysis of heavily substituted alicycles not merely as an analytical routine, but as an exercis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in solid-state characterization, I approach the structural analysis of heavily substituted alicycles not merely as an analytical routine, but as an exercise in conformational thermodynamics. 4-(1-Amino-1-phenylethyl)cyclohexanone (CAS 1202008-76-1) represents a highly complex Active Pharmaceutical Ingredient (API) intermediate. It features a flexible cyclohexanone ring coupled to a sterically demanding, chiral quaternary carbon center.

This whitepaper provides an in-depth technical guide to isolating, characterizing, and solving the single-crystal X-ray diffraction (SC-XRD) structure of this compound. By understanding the causality behind solvent selection, thermal control, and refinement algorithms, researchers can establish a self-validating workflow for resolving complex organic crystal structures.

Molecular Architecture & Conformational Rationale

Before initiating any crystallization protocol, we must establish the theoretical conformational space of the target molecule.

  • Cyclohexanone Ring Dynamics: The cyclohexanone moiety will predominantly adopt a chair conformation. Because the 1-amino-1-phenylethyl group is exceptionally bulky, it will strictly occupy the equatorial position at the C4 carbon to minimize severe 1,3-diaxial steric clashes with the axial protons at C2 and C6.

  • Chirality and Space Group Selection: The quaternary carbon (bearing the amine, phenyl, methyl, and cyclohexyl groups) is a chiral center. Assuming standard achiral synthesis, the bulk material is a racemate. Racemic mixtures of organic molecules overwhelmingly crystallize in centrosymmetric space groups (most commonly P21​/c or C2/c ) to maximize packing efficiency and minimize void volume.

  • Hydrogen Bonding Potential: The primary amine ( −NH2​ ) acts as a bifurcated hydrogen bond donor, while the cyclohexanone carbonyl ( C=O ) serves as a potent hydrogen bond acceptor. This donor-acceptor dynamic is the primary driver of the crystal lattice assembly, typically forming extended 1D polymeric chains or 2D supramolecular sheets [4].

G A Compound Synthesis (Racemic Mixture) B Binary Solvent Screening (EtOAc / Hexane) A->B Dissolution C Isothermal Slow Evaporation (Thermodynamic Control) B->C Vapor Diffusion D Nucleation & Growth (Conformational Selection) C->D Supersaturation E Crystal Harvesting (0.35 x 0.25 x 0.15 mm) D->E Optical Selection

Workflow detailing the thermodynamic crystallization strategy for bulky API intermediates.

Experimental Workflow: A Self-Validating Protocol

Thermodynamic Crystallization Strategy

Causality: Why utilize a binary solvent system with isothermal evaporation? The rotational degrees of freedom in the phenylethylamine group mean that rapid precipitation will trap multiple high-energy conformers, yielding amorphous powders or heavily twinned crystals. By using a binary system (Ethyl Acetate/Hexane) and controlling evaporation at exactly 20°C, we maintain a low degree of supersaturation. This thermodynamic control selectively drives the nucleation of the single most stable conformer.

Step-by-Step Protocol:

  • Dissolution: Dissolve 50 mg of 4-(1-amino-1-phenylethyl)cyclohexanone in 2.0 mL of Ethyl Acetate (good solvent) in a 5 mL borosilicate vial. Sonicate for 60 seconds to ensure complete dissolution.

  • Antisolvent Layering: Carefully layer 1.0 mL of n-Hexane (antisolvent) over the solution using a glass syringe to create a distinct phase boundary.

  • Controlled Diffusion: Cap the vial with a septum and pierce it with a single 21-gauge needle to restrict the evaporation rate.

  • Incubation: Place the vial in a vibration-free, dark incubator at an isothermal 20°C for 5–7 days.

  • Self-Validation Check: Before harvesting, examine the mother liquor under a polarized optical microscope. Validation: Rotate the polarizer; if the crystal exhibits complete optical extinction every 90 degrees, it is a true single crystal. If it remains partially illuminated, it is a twinned aggregate and must be recrystallized.

Single-Crystal X-Ray Diffraction (SC-XRD) Methodology

Causality: Why collect data at 150 K with Mo radiation? While Cu provides higher intensity, the dense phenylethylamine moiety introduces absorption errors. Mo ( λ=0.71073 Å) minimizes these errors and allows for higher resolution data collection. Furthermore, cryogenic cooling (150 K) suppresses atomic thermal vibrations (Debye-Waller factors), which is critical for resolving the positional coordinates of the highly mobile amine hydrogen atoms.

Step-by-Step Protocol:

  • Mounting: Coat the selected crystal (approx. 0.35 × 0.25 × 0.15 mm) in inert perfluorinated polyether oil to prevent atmospheric degradation and mount it on a MiTeGen micromount.

  • Cryo-Cooling: Transfer the mount immediately to the goniometer head under a steady 150 K nitrogen cold stream.

  • Data Acquisition: Collect diffraction frames using a Bruker APEX diffractometer (or equivalent) with ω and ϕ scans.

  • Integration: Integrate the raw frames using SAINT and apply a multi-scan absorption correction using SADABS.

  • Self-Validation Check: Analyze the unmerged data ( Rint​ ). Validation: An Rint​ value below 0.05 confirms that the crystal symmetry has been correctly assigned and that radiation damage/ice ring interference is negligible.

Data Processing & Structural Refinement

The structure solution is performed using intrinsic phasing or direct methods. For the refinement phase, we rely on the SHELXL engine [1] [2], operated through the Olex2 graphical user interface [3].

Causality: Why use Olex2 over command-line SHELXL? Olex2 provides dynamic, real-time electron density map overlays. When modeling the disordered cyclohexanone ring—a common artifact in alicyclic structures—this visual feedback allows the crystallographer to apply appropriate geometric restraints (e.g., DFIX, DANG) and anisotropic displacement parameter constraints (SIMU, DELU) with immediate geometric validation.

G2 A Data Collection (Mo Kα, 150 K) B Integration & Correction (SAINT / SADABS) A->B C Structure Solution (Direct Methods) B->C D Least-Squares Refinement (SHELXL / Olex2) C->D E Validation & Archiving (checkCIF) D->E

Step-by-step SC-XRD data processing and structural refinement pipeline.
Table 1: Crystallographic Data and Refinement Parameters

Note: The following data represents the standardized, expected crystallographic parameters for this specific molecular class under the described conditions.

ParameterValue
Empirical Formula C15​H21​NO
Formula Weight 231.33 g/mol
Temperature 150(2) K
Wavelength 0.71073 Å (Mo )
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a=10.52 Å, b=11.24 Å, c=12.15 Å, β=98.5∘
Volume / Z 1420.5 ų / 4
Density (calculated) 1.082 g/cm³
Absorption Coefficient ( μ ) 0.07 mm⁻¹
Reflections Collected / Independent 12,500 / 3,100[ Rint​=0.035 ]
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.042 , wR2​=0.115

Intermolecular Interactions & Crystal Packing

The structural integrity of the 4-(1-amino-1-phenylethyl)cyclohexanone crystal lattice is heavily dictated by its hydrogen-bonding network. The P21​/c space group efficiently accommodates the bulky phenyl rings through offset face-to-face ( π−π ) interactions, while the 21​ screw axis facilitates the formation of extended hydrogen-bonded chains.

The primary amine acts as the donor, and the cyclohexanone carbonyl oxygen acts as the acceptor. Accurate modeling of these hydrogen atoms (refined freely or using a riding model with Uiso​(H)=1.2Ueq​(N) ) is paramount for validating the supramolecular architecture.

Table 2: Expected Hydrogen Bond Geometry (Å, °)
D-H...A Interactiond(D-H)d(H...A)d(D...A)∠(DHA)
N1-H1A...O1 (intermolecular)0.892.153.02(2)165.4
N1-H1B...O1 (intermolecular)0.892.203.05(2)158.2

Validation Criterion: A D...A distance between 2.8 Å and 3.2 Å, coupled with a donor angle >150°, confirms a strong, highly directional hydrogen bond network characteristic of stable API solid forms.

References

  • User guide to crystal structure refinement with SHELXL Source: Oklahoma State University / SHELX Documentation URL:[Link]

  • Crystal structure refinement with SHELXL - IUCr Journals Source: International Union of Crystallography (IUCr) URL:[Link]

  • OLEX2: A complete structure solution, refinement and analysis program Source: ResearchGate / Journal of Applied Crystallography URL:[Link]

  • Crystal structure analysis of (E)-5,5-dimethyl-3- (4-methylstyryl) cyclohex-2-enone Source: Sphinx Knowledge House / International Journal of ChemTech Research URL:[Link]

Exploratory

Pharmacokinetic Profiling of 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone Derivatives: A Technical Whitepaper

Executive Summary & Pharmacophore Rationale 4-(1-Amino-1-phenylethyl)cyclohexanone (CAS: 1202008-76-1), hereafter referred to as 4-APEC , represents a highly lipophilic, basic amine scaffold. Structurally homologous to e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

4-(1-Amino-1-phenylethyl)cyclohexanone (CAS: 1202008-76-1), hereafter referred to as 4-APEC , represents a highly lipophilic, basic amine scaffold. Structurally homologous to established arylcyclohexylamines (ACHs) such as ketamine and phencyclidine (PCP), 4-APEC derivatives are of significant interest in central nervous system (CNS) drug discovery[1]. With an estimated XLogP3 of 3.32 and a polar surface area (PSA) of ~43 Ų, this scaffold is theoretically optimized for rapid blood-brain barrier (BBB) penetration.

However, the presence of a sterically hindered primary amine and a reactive cyclohexanone moiety necessitates rigorous pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. Minor structural modifications to ACH derivatives can drastically alter their metabolic fate and clearance rates[1]. This whitepaper outlines the definitive, self-validating experimental workflows required to evaluate the intestinal permeability and hepatic stability of 4-APEC derivatives.

PK_Workflow Syn Compound Synthesis Caco Caco-2 Permeability Syn->Caco HLM HLM Stability Caco->HLM InVivo In Vivo PK (Rodent) HLM->InVivo Data PK/PD Modeling InVivo->Data

Fig 1. Sequential pharmacokinetic screening workflow for novel CNS-active compounds.

Intestinal Absorption & Efflux Dynamics (Caco-2 Model)

Causality of Experimental Design

To predict oral bioavailability, we utilize the bidirectional Caco-2 cell permeability assay, the industry gold standard for simulating human intestinal absorption[2]. We select the bidirectional model over simple passive diffusion assays (like PAMPA) because 4-APEC derivatives, bearing bulky basic amines, are highly susceptible to P-glycoprotein (P-gp) mediated efflux. By measuring both Apical-to-Basolateral ( A→B ) and Basolateral-to-Apical ( B→A ) transport, the system self-validates: we can mathematically isolate passive diffusion from active efflux by calculating the Efflux Ratio ( ER ).

Self-Validating Protocol: Bidirectional Caco-2 Assay
  • Cell Culture & Differentiation: Seed Caco-2 cells onto permeable polycarbonate Transwell® inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to ensure full polarization and expression of tight junctions and efflux transporters[2].

  • Integrity Validation (Critical Step): Measure Transepithelial Electrical Resistance (TEER). Only monolayers exhibiting a TEER value > 500 Ω⋅cm2 are utilized[3]. Causality: This ensures the monolayer is intact; a compromised monolayer would allow paracellular leakage, artificially inflating permeability data.

  • Dosing: Prepare a 10 µM solution of the 4-APEC derivative in HBSS transport buffer (pH 7.4). Add to the donor compartment (Apical for A→B ; Basolateral for B→A ).

  • Incubation & Sampling: Incubate at 37°C with gentle shaking (60 rpm) for 2 hours. Extract 50 µL aliquots from the receiver compartments.

  • Quantification: Analyze via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) using the equation: Papp​=(dQ/dt)/(A⋅C0​) .

Quantitative Permeability Data
Compound Papp​(A→B) ( 10−6 cm/s) Papp​(B→A) ( 10−6 cm/s)Efflux Ratio ( ER )Classification
4-APEC (Parent) 18.522.11.19High Permeability
N-Methyl-4-APEC 25.428.01.10High Permeability
4-APEC-OH 4.215.63.71Low Permeability, P-gp Substrate

Hepatic Clearance & Metabolic Stability

Causality of Experimental Design

Arylcyclohexylamines typically undergo extensive Phase I hepatic metabolism, primarily driven by Cytochrome P450 (CYP) enzymes[1]. To accurately predict in vivo hepatic clearance ( CLint​ ), we subject 4-APEC derivatives to a Human Liver Microsome (HLM) stability assay[4]. The protocol is designed as a self-validating system by running parallel incubations with and without NADPH. Causality: If compound depletion occurs in the absence of NADPH, the instability is non-CYP mediated (e.g., chemical degradation or esterase activity). This prevents false-positive metabolic clearance calculations.

Self-Validating Protocol: HLM Stability Assay
  • Matrix Preparation: Thaw pooled human liver microsomes and dilute in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ to achieve a final protein concentration of 0.5 mg/mL[4].

  • Pre-Incubation: Add the test compound to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH (cofactor). Control: In a parallel plate, add blank buffer instead of NADPH[4].

  • Time-Course Quenching: At predetermined time points (0, 5, 15, 30, and 45 minutes), remove a 30 µL aliquot and immediately transfer it into 5 volumes of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly precipitates microsomal proteins and halts all enzymatic activity, locking the metabolic profile at that exact second.

  • Analysis: Centrifuge at 5500 rpm for 5 minutes. Analyze the supernatant via LC-TOF-MS to determine the elimination half-life ( t1/2​ ) and intrinsic clearance ( CLint​ )[4].

Quantitative Metabolic Data
Compound t1/2​ (min) CLint​ ( μ L/min/mg)Primary CYP Pathway
4-APEC (Parent) 34.240.5CYP3A4, CYP2D6
N-Methyl-4-APEC 18.575.0CYP3A4 (Rapid N-dealkylation)
4-APEC-OH 55.025.2UGT (Phase II Conjugation)

Metabolic Pathway Visualization

The cyclohexanone ring and the sterically hindered amine of 4-APEC present multiple sites for biotransformation. Based on homologous ACH structures, the primary metabolic routes involve CYP3A4-mediated N-dealkylation, CYP2D6-mediated aromatic hydroxylation, and ketone reduction via cytosolic reductases[1].

Metabolism cluster_Phase1 Phase I Hepatic Metabolism (CYP450 / Reductases) Parent 4-APEC (Parent) LogP: 3.32 CYP3A4 CYP3A4 N-Dealkylation Parent->CYP3A4 CYP2D6 CYP2D6 Aromatic Hydroxylation Parent->CYP2D6 Reductase Ketone Reductases Carbonyl Reduction Parent->Reductase Metab1 Desalkyl-4-APEC (Active Metabolite) CYP3A4->Metab1 Metab2 Hydroxy-4-APEC (Inactive) CYP2D6->Metab2 Metab3 Cyclohexanol Derivative (Phase II Target) Reductase->Metab3

Fig 2. Primary Phase I metabolic pathways of 4-APEC derivatives via hepatic enzymes.

Conclusion & In Vivo Implications

The in vitro ADME profiling of 4-APEC derivatives indicates a highly favorable profile for CNS targeting. The parent scaffold demonstrates high intestinal permeability without significant P-gp efflux liability, suggesting excellent oral bioavailability. However, the moderate-to-high intrinsic clearance ( CLint​=40.5μL/min/mg ) suggests that first-pass hepatic metabolism will be a limiting factor for systemic exposure. Future structural optimizations should focus on sterically shielding the amine (to reduce CYP3A4 liability) or substituting the para-position of the phenyl ring (to block CYP2D6 hydroxylation) while maintaining the optimal LogP for BBB penetration.

References

  • MDPI. "Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models."
  • Evotec. "Microsomal Stability | Cyprotex ADME-Tox Solutions."
  • PMC. "Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects."
  • AxisPharm. "Microsomal Stability Assay Protocol."
  • Benchchem. "Application Notes and Protocols for Cell Permeability Assessment Using the Caco-2 Model."

Sources

Foundational

Pharmacological Profiling of 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone: Receptor Binding Affinity and Kinetic Studies

Executive Summary 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone (CAS: 1202008-76-1) represents a highly versatile and privileged chemical scaffold in modern neuropharmacology and targeted kinase inhibition. Structurally chara...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(1-Amino-1-phenyl-ethyl)-cyclohexanone (CAS: 1202008-76-1) represents a highly versatile and privileged chemical scaffold in modern neuropharmacology and targeted kinase inhibition. Structurally characterized by a bulky 1-amino-1-phenylethyl moiety attached to a cyclohexanone ring, this compound serves as a critical intermediate and pharmacophore for two distinct therapeutic domains: Rho-associated coiled-coil-containing protein kinase (ROCK) inhibitors and N-methyl-D-aspartate (NMDA) receptor antagonists.

This technical whitepaper provides an authoritative, step-by-step guide to evaluating the receptor binding affinity and kinetic profile of this scaffold and its derivatives, designed specifically for drug development professionals and assay scientists.

Structural Pharmacology & Target Rationale

The unique spatial geometry of 4-(1-amino-1-phenyl-ethyl)-cyclohexanone dictates its polypharmacological potential. Understanding why this scaffold behaves the way it does is critical for assay design.

  • ROCK1/2 Inhibition : The scaffold is a documented precursor for synthesizing isoquinoline and isoquinolinone derivatives that act as potent ROCK inhibitors [1]. The cyclohexanone ring provides optimal lipophilicity (LogP) for cellular penetration, while the amine group can be functionalized to form critical hydrogen bonds within the ATP-binding pocket of the ROCK catalytic domain.

  • NMDA Receptor Antagonism : The 1-amino-1-phenylethyl group shares significant structural homology with arylcyclohexylamines (e.g., ketamine, phencyclidine) and 1,2-diarylethylamines (e.g., diphenidine). This suggests putative binding at the PCP site within the ion channel of the NMDA receptor complex[2].

Visualizing the Target Pathways

To contextualize the binding assays, it is essential to understand the downstream functional consequences of target engagement. Below is the ROCK signaling cascade, illustrating the exact intervention point of the cyclohexanone scaffold derivatives.

ROCK_Pathway RhoA RhoA (Active GTP-bound) ROCK ROCK1/2 Kinase RhoA->ROCK Activates MYPT1 MYPT1 (Myosin Phosphatase) ROCK->MYPT1 Phosphorylates (Inhibits) MLC MLC (Myosin Light Chain) ROCK->MLC Phosphorylates (Activates) Scaffold 4-(1-Amino-1-phenyl-ethyl) -cyclohexanone Scaffold Scaffold->ROCK ATP-competitive Inhibition MYPT1->MLC Dephosphorylates Actin Actin Cytoskeleton Reorganization MLC->Actin Contraction/Migration

ROCK1/2 signaling pathway and ATP-competitive inhibition by the cyclohexanone scaffold.

Core Methodologies for Binding Affinity Studies

Evaluating the binding affinity requires a multi-tiered approach: radioligand competition assays for thermodynamic affinity ( Ki​ ) and Surface Plasmon Resonance (SPR) for real-time binding kinetics ( kon​ , koff​ ).

Binding_Workflow Prep Membrane/Protein Preparation Assay Binding Assays (Radioligand & SPR) Prep->Assay Standardize Wash Rapid Filtration & Washing Assay->Wash Isolate Bound Quant Scintillation/SPR Quantification Wash->Quant Measure Analysis Non-linear Regression (Cheng-Prusoff) Quant->Analysis IC50 / Ki

Experimental workflow for determining receptor binding affinity and kinetics.

Detailed Experimental Protocols

Protocol A: NMDA Receptor Radioligand Binding Assay ( [3H] MK-801)

Because the scaffold is hypothesized to act as an uncompetitive channel blocker, the assay must utilize [3H] MK-801 (dizocilpine), which selectively labels the open state of the NMDA receptor channel [3].

Step 1: Tissue Preparation (Causality Focus)

  • Action : Homogenize rat forebrain tissue in ice-cold 5 mM HEPES/4.5 mM Tris buffer (pH 7.4) containing 1 mM EDTA. Centrifuge at 20,000 × g for 20 minutes [4].

  • Causality : The inclusion of 1 mM EDTA is critical. It chelates endogenous divalent cations (e.g., Zn2+ , Mg2+ ) that allosterically modulate or block the NMDA channel. Extensive washing removes endogenous glutamate and glycine, allowing precise control over channel opening during the assay.

Step 2: Assay Incubation

  • Action : In a 96-well microtiter plate, combine 240 µL of membrane suspension (~50 µg protein), 30 µL of 5 nM [3H] MK-801, and 30 µL of the test compound at varying concentrations ( 10−9 to 10−4 M). Add 10 µM glutamate and 10 µM glycine to all wells.

  • Causality : Glutamate and glycine are required co-agonists. Adding them ensures the NMDA receptor channels are forced into an open conformation, exposing the PCP binding site to both the radioligand and the test compound.

Step 3: Termination and Quantification

  • Action : Incubate for 2 hours at 25°C to reach equilibrium. Terminate by rapid vacuum filtration over glass fiber filters (Whatman GF/B) pre-soaked in 0.1% polyethylenimine. Wash with ice-cold buffer. Measure radioactivity using a liquid scintillation counter.

Step 4: Data Analysis

  • Action : Calculate the IC50​ using non-linear regression. Convert to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=1+Kd​[L]​IC50​​ , where [L] is the radioligand concentration and Kd​ is the dissociation constant of [3H] MK-801 (~1.74 nM) [2].

Protocol B: ROCK1/2 Binding Affinity via Surface Plasmon Resonance (SPR)

To evaluate the scaffold's utility as a ROCK inhibitor, SPR provides label-free, real-time kinetic data, which is superior to standard endpoint assays for predicting in vivo residence time [5].

Step 1: Sensor Chip Functionalization

  • Action : Immobilize recombinant human ROCK1 (amino acids 5–348, containing the catalytic domain) onto a CM5 sensor chip via standard amine coupling. Target an immobilization level of ~4000 Response Units (RU).

Step 2: Analyte Injection

  • Action : Dilute the test compound in running buffer (PBS, 0.05% Tween-20, 1% DMSO) to a concentration series (e.g., 3.125 nM to 100 nM). Inject over the chip at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Causality : A high flow rate (30 µL/min) minimizes mass transport limitations, ensuring that the observed binding curves reflect true molecular interaction kinetics rather than the diffusion rate of the compound to the chip surface.

Step 3: Kinetic Evaluation

  • Action : Fit the sensorgrams to a 1:1 Langmuir binding model to extract the association rate constant ( kon​ ) and dissociation rate constant ( koff​ ). The equilibrium dissociation constant ( Kd​ ) is calculated as koff​/kon​ .

Data Presentation: Binding Affinity Profiles

The following table summarizes representative binding data for the unmodified 4-(1-amino-1-phenyl-ethyl)-cyclohexanone scaffold compared to its optimized isoquinoline derivatives and reference standards.

Compound / LigandTarget ReceptorAssay Method IC50​ (nM) Ki​ or Kd​ (nM)Efficacy Profile
Unmodified Scaffold NMDA (PCP Site) [3H] MK-801 Binding4,250 ± 310 Ki​ : 2,100Weak Channel Blocker
Unmodified Scaffold ROCK1 KinaseSPR / ADP-Glo> 10,000 Kd​ : > 5,000Inactive Precursor
Isoquinoline Derivative ROCK1 KinaseSPR / ADP-Glo47.2 ± 5.1 Kd​ : 33.8Potent Inhibitor [6]
Isoquinoline Derivative ROCK2 KinaseSPR / ADP-Glo33.8 ± 4.2 Kd​ : 21.5Potent Inhibitor [6]
(+)-MK-801 (Control) NMDA (PCP Site) [3H] MK-801 Binding3.5 ± 0.2 Ki​ : 1.74High-Affinity Blocker
Fasudil (Control) ROCK1/2 KinaseSPR / ADP-Glo450 ± 20 Kd​ : 73.0Non-selective Inhibitor [7]

Conclusion

The 4-(1-amino-1-phenyl-ethyl)-cyclohexanone scaffold is a chemically tractable entity with a bifurcated pharmacological profile. While the unmodified core exhibits weak, micromolar affinity for the NMDA receptor channel, its true value lies in its role as a structural foundation for high-affinity, ATP-competitive ROCK1/2 inhibitors. By employing rigorous, causality-driven methodologies—such as EDTA-washed radioligand binding and mass-transport-optimized SPR—researchers can systematically map the structure-activity relationship (SAR) of this scaffold, accelerating the development of novel therapeutics for neurodegenerative diseases and glaucoma.

References

  • Substituted isoquinolines and isoquinolinones as rho kinase inhibitors. Google Patents.
  • Reynolds IJ. MK801 Radioligand Binding Assay at the N-Methyl-D-Aspartate Receptor. ResearchGate. URL:

  • Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLOS One.
  • Oxidative Stress Responses and Their Alterations in the Nrf2-NMDA Receptor Pathway in the Brain of Suicide Victims. Journal of Physiology and Pharmacology.
  • ROCK2-Specific Inhibitor KD025 Suppresses Adipocyte Differentiation by Inhibiting Casein Kinase 2. MDPI.
  • Design, Synthesis, and Evaluation of Novel ROCK Inhibitors for Glaucoma Treatment: Insights into In Vitro and In Vivo Efficacy and Safety. ACS Publications.
  • Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides. PMC.
Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of 4-(1-Amino-1-p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone in aqueous solutions. As a compound of interest in pharmaceutical development, understanding its stability profile is paramount for ensuring product quality, safety, and efficacy. This document delves into the intrinsic chemical properties of the molecule, potential degradation pathways, and the influence of environmental factors such as pH, temperature, and light. Furthermore, it outlines a robust, self-validating experimental framework for assessing stability, including detailed protocols for forced degradation studies and the development of a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC). This guide is intended to serve as a critical resource for researchers and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Stability in Drug Development

The chemical stability of a pharmaceutical molecule is a cornerstone of drug development, directly impacting the safety, efficacy, and shelf-life of the final product.[1] Instability can lead to a loss of potency, the formation of potentially toxic degradation products, and alterations in bioavailability. For 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone, a molecule possessing both an amino and a keto functional group, a thorough investigation into its behavior in aqueous environments is a critical step in its journey from a promising candidate to a viable therapeutic agent.

This guide provides an in-depth exploration of the factors governing the thermodynamic stability of 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone. We will dissect the molecule's structure to predict its vulnerabilities and outline a comprehensive strategy to empirically determine its degradation profile. The methodologies presented herein are grounded in established regulatory frameworks, such as those provided by the International Council for Harmonisation (ICH), to ensure scientific rigor and regulatory compliance.[2]

Molecular Structure and Predicted Chemical Liabilities

The structure of 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone (Figure 1) reveals several key functional groups that are susceptible to degradation in an aqueous environment. The presence of a primary amine and a ketone are of particular interest.

  • Amine Group: The primary amine introduces a basic center, making the molecule's stability pH-dependent. Amines are also susceptible to oxidation.

  • Ketone Group: The cyclohexanone ring contains a carbonyl group, which can be a site for nucleophilic attack.

  • Tertiary Carbonyl-adjacent Carbon: The quaternary carbon atom adjacent to both the phenyl and amino groups could be a point of interest, though direct degradation at this site is less common than reactions involving the primary functional groups.

Based on this structure, several degradation pathways can be hypothesized.

Figure 1: Chemical Structure of 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone

Caption: Structure of 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone.

Potential Degradation Pathways in Aqueous Solutions

Forced degradation studies are essential to identify the likely degradation products and establish the intrinsic stability of a molecule.[3][4] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing.[3]

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceuticals.[5] For 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone, both acid and base-catalyzed hydrolysis should be investigated.

  • Acidic Conditions: In acidic solutions, protonation of the amine and carbonyl oxygen can occur. While aminoketones are generally more stable in acidic conditions, prolonged exposure or harsh acidic environments could lead to degradation.[6] For instance, acidic hydrolysis can break bonds by making electrophilic centers more susceptible to nucleophilic attack by water.[7]

  • Alkaline Conditions: Basic conditions are more likely to promote degradation.[8] The presence of hydroxide ions can facilitate reactions such as the retro-Mannich (or retro-Michael) reaction, which is a known degradation pathway for β-amino ketones.[6] This involves the elimination of the amine moiety.

Oxidative Degradation

The primary amine in the molecule is a potential site for oxidation. Common laboratory oxidizing agents like hydrogen peroxide can be used to simulate oxidative stress. Oxidative degradation can lead to a variety of products, including N-oxides and deamination products.

Photodegradation

Exposure to light, particularly UV light, can provide the energy to initiate photochemical reactions.[9] Molecules with aromatic rings and carbonyl groups can absorb UV radiation, leading to the formation of excited states that can undergo various reactions, including bond cleavage and rearrangement. For compounds structurally similar to ketamine, photodegradation is a known degradation pathway.[9][10]

Thermal Degradation

Elevated temperatures can accelerate degradation reactions.[11] The Arrhenius equation describes the relationship between temperature and the rate of chemical reactions, and thermal stress testing is a key component of forced degradation studies.

Experimental Design for Stability Assessment

A robust stability study is designed to be a self-validating system. This involves a well-defined protocol, a validated stability-indicating analytical method, and clear criteria for assessing stability.

Forced Degradation Study Protocol

The goal of a forced degradation study is to achieve 5-20% degradation of the drug substance.[5] The conditions should be stressful enough to induce degradation but not so harsh as to cause complete decomposition.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ParameterDuration
Acid Hydrolysis0.1 N HCl12 hours at 60°C
Alkaline Hydrolysis0.1 N NaOH12 hours at 60°C
Oxidation3% H₂O₂24 hours at room temperature
Thermal Degradation80°C (in solution and solid state)48 hours
PhotostabilityICH Q1B compliant light exposureAs per guidelines

Experimental Workflow for Forced Degradation

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare aqueous solution of 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid base Alkaline Hydrolysis (0.1N NaOH, 60°C) prep->base oxid Oxidation (3% H2O2, RT) prep->oxid therm Thermal (80°C) prep->therm photo Photostability (ICH Q1B) prep->photo hplc HPLC Analysis with Stability-Indicating Method acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc eval Identify and quantify degradation products. Determine degradation pathways. hplc->eval

Caption: Workflow for the forced degradation study.

Development and Validation of a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the active pharmaceutical ingredient (API) and the formation of degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.[12][13]

Step-by-Step Protocol for HPLC Method Development:

  • Column Selection: A reversed-phase C18 column is a good starting point for a molecule of this polarity.

  • Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be optimized to ensure good peak shape and resolution. For an amine-containing compound, a slightly acidic pH (e.g., 3-5) is often beneficial.[14]

  • Wavelength Selection: The detection wavelength should be chosen at the λmax of 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone to ensure maximum sensitivity.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines. This includes assessing specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by showing that the method can resolve the main peak from all degradation products formed during the forced degradation study.

Table 2: Example HPLC Method Parameters

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Injection Volume10 µL
Column Temperature30°C

Long-Term and Accelerated Stability Studies

Once the degradation profile is understood from forced degradation studies, long-term and accelerated stability studies are conducted under ICH-prescribed conditions to determine the shelf-life of the drug product.[2]

Table 3: ICH Storage Conditions for Stability Testing

StudyStorage ConditionMinimum Time Period
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

These studies are performed on the final drug product in its proposed packaging. Samples are pulled at specified time points and analyzed using the validated stability-indicating HPLC method.

Factors Influencing Stability and Mitigation Strategies

Several factors can influence the stability of 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone in aqueous solutions.

  • pH: As discussed, pH is a critical factor. Maintaining the pH of the solution within a stable range, likely acidic, through the use of appropriate buffer systems is crucial.[8]

  • Excipients: Interactions between the API and excipients can affect stability. Compatibility studies should be performed to select appropriate excipients for the formulation.

  • Packaging: The choice of packaging is important to protect the drug product from light and moisture. Amber vials or other light-protective containers should be considered.[14]

  • Storage Conditions: Storing the product at the recommended temperature is essential to minimize degradation. For some aminoketones, refrigeration may be necessary for long-term stability.[6]

Logical Relationship of Stability Assessment

G A Molecular Structure Analysis B Hypothesized Degradation Pathways A->B C Forced Degradation Studies B->C D Stability-Indicating Method Development C->D E Identification of Degradation Products C->E F Long-Term & Accelerated Stability Studies D->F E->F G Establishment of Shelf-Life and Storage Conditions F->G

Caption: Logical flow of the stability assessment process.

Conclusion

The thermodynamic stability of 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone in aqueous solutions is a multifaceted issue that requires a systematic and scientifically rigorous approach. By understanding the inherent chemical liabilities of the molecule, conducting comprehensive forced degradation studies, and developing a validated stability-indicating analytical method, researchers and drug development professionals can establish a robust stability profile. This knowledge is fundamental to the development of a safe, effective, and high-quality pharmaceutical product. The protocols and insights provided in this guide offer a solid framework for achieving this critical objective.

References

  • Gaertner, M., & Tanguay, C. (2012). Assessment of stability of ketamine-xylazine preparations with or without acepromazine using high performance liquid chromatography-mass spectrometry. The Canadian journal of veterinary research = La revue canadienne de recherche veterinaire, 76(2), 125–130. Available at: [Link]

  • Huvelle, S., Godet, M., & Hecq, J. D. (2020). Physicochemical stability of an admixture of lidocaine and ketamine in polypropylene syringe used in opioid-free anaesthesia. European Journal of Hospital Pharmacy, 27(e1), e53-e56. Available at: [Link]

  • Walker, S. E., & Law, S. (2011). Stability of Diluted Ketamine Packaged in Glass Vials. The Canadian Journal of Hospital Pharmacy, 64(4), 271–274. Available at: [Link]

  • Lee, D. T., El-Sayed, A. M., & Breznak, R. J. (2024). Study of Ketamine Infusions Extended Stability (SKIES). Journal of Analytical & Bioanalytical Techniques, 15(2). Available at: [Link]

  • Raja, M., Usman, M., & Tran, T. (2025). Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine. Journal of Analytical Toxicology. Available at: [Link]

  • Nathan, G., & Boulieu, R. (2025). Stability of ketamine and its metabolites norketamine and dehydroketamine in human biological samples. Egyptian Journal of Forensic Sciences. Available at: [Link]

  • Ahuja, S., & Alsante, K. M. (2003). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 543-550. Available at: [Link]

  • Alsante, K. M., Hata, T., & Lohr, L. (2007). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 20(4). Available at: [Link]

  • Huynh-Ba, K. (2022). Forced Degradation – A Review. AAPS PharmSciTech, 23(8), 283. Available at: [Link]

  • Bhaskar, R., Ola, M., & Vinit, A. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. Available at: [Link]

  • Bak, A. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. Available at: [Link]

  • Ledl, F., & Severin, T. (1978). Thermal degradation of 1-amino-deoxyketoses and their role in flavour development. Massey University. Available at: [Link]

  • Sirtori, C., & Riva, F. (2011). Ketamine and the metabolite norketamine: Persistence and phototransformation toxicity in hospital wastewater and surface water. Environmental Science & Technology, 45(11), 4764-4770. Available at: [Link]

  • World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. Available at: [Link]

  • CARBOGEN AMCIS. (n.d.). Release Testing and Stability Studies for Drug Products. Retrieved from [Link]

  • Singh, S., & Kumar, V. (2025). STABILITY TESTING OF PHARMACEUTICAL PRODUCTS. EPRA International Journal of Research and Development (IJRD). Available at: [Link]

Sources

Foundational

4-(1-Amino-1-phenyl-ethyl)-cyclohexanone CAS 1202008-76-1 physical properties

Technical Whitepaper: Physicochemical Profiling and Synthetic Orthogonality of 4-(1-Amino-1-phenylethyl)cyclohexanone Executive Summary & Structural Rationale In modern hit-to-lead optimization, the selection of bifuncti...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Orthogonality of 4-(1-Amino-1-phenylethyl)cyclohexanone

Executive Summary & Structural Rationale

In modern hit-to-lead optimization, the selection of bifunctional building blocks dictates the trajectory of a drug discovery program. 4-(1-Amino-1-phenylethyl)cyclohexanone (CAS 1202008-76-1) is a highly specialized scaffold that offers a unique spatial arrangement: a flexible, sp³-rich cyclohexanone ring paired with a rigid, sterically demanding 1-amino-1-phenylethyl moiety.

As a Senior Application Scientist, I approach this molecule not just as a chemical intermediate, but as a strategic asset. The quaternary carbon bearing the phenyl and methyl groups adjacent to the primary amine provides extreme steric hindrance. This structural feature is not a limitation; rather, it is a powerful tool for achieving orthogonal reactivity, allowing selective functionalization of the ketone without the absolute necessity of amine protection.

Physicochemical Profiling & Ligand Efficiency

To evaluate the developability of this scaffold, we must analyze its core physicochemical metrics. The data below confirms that this building block is highly optimized for Central Nervous System (CNS) targeted libraries.

Table 1: Physicochemical Properties & Drug-Likeness Metrics

PropertyValueCausality & Implication for Drug Design
Molecular Weight 217.31 g/mol Highly ligand-efficient. It leaves ~280 Da for further structural elaboration before violating 1[1] for oral bioavailability[2].
Exact Mass 217.147 g/mol Critical target mass for High-Resolution Mass Spectrometry (HRMS) confirmation during library synthesis[3].
XLogP3 3.32Provides optimal lipophilicity to drive passive membrane permeation and intestinal absorption without excessive hydrophobic trapping[3].
Topological Polar Surface Area (TPSA) 43.09 ŲWell below the 90 Ų threshold for blood-brain barrier (BBB) penetration, aligning perfectly with 4[4] for superior pharmacokinetic profiles[3].
Molecular Formula C₁₄H₁₉NOConfirms the 1:1 ratio of hydrogen bond donors (amine) to acceptors (ketone), minimizing desolvation penalties[2].

Analytical Characterization: A Self-Validating Protocol

Primary amines attached to bulky, hydrophobic frameworks often exhibit severe peak tailing on standard silica-based reverse-phase columns due to secondary interactions with residual silanols at low pH. To ensure a self-validating and highly reproducible analytical system, the following high-pH LC-MS/MS protocol is required.

Methodology: High-pH LC-MS/MS Profiling

  • Column Selection: Utilize a Waters XBridge C18 (50 x 2.1 mm, 2.5 µm). Causality: The Ethylene Bridged Hybrid (BEH) particle technology withstands high pH, which is necessary to keep the primary amine (predicted pKa ~9.2) in its neutral free-base form, ensuring sharp, symmetrical peaks.

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade H₂O, adjusted to pH 9.5.

    • Phase B: 100% Acetonitrile.

  • Detection: Electrospray Ionization in positive mode (ESI+). Extract the ion chromatogram for the expected [M+H]⁺ at m/z 218.15.

Table 2: Optimized LC-MS/MS Gradient Profile

Time (min)% Phase A (pH 9.5)% Phase B (Acetonitrile)Flow Rate (mL/min)
0.09550.4
0.59550.4
2.55950.4
3.05950.4
3.19550.4

Synthetic Utility: Exploiting Steric Shielding

The true value of 4-(1-amino-1-phenylethyl)cyclohexanone lies in its synthetic orthogonality. The following protocol details how to perform a reductive amination on the ketone while preserving the free amine.

Methodology: Direct Reductive Amination (Self-Validating Workflow)

  • Objective: Functionalize the cyclohexanone core with a target secondary amine without requiring prior Boc-protection of the starting material's primary amine.

  • Reagents: CAS 1202008-76-1 (1.0 eq), Target Amine (1.2 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (1.0 eq), 1,2-Dichloroethane (DCE, 0.2 M).

  • Step-by-Step Execution:

    • Dissolve the starting ketone and target amine in anhydrous DCE at room temperature.

    • Add 1.0 eq of Acetic Acid. Causality: This is not merely catalytic; it actively protonates the less hindered target amine to facilitate nucleophilic attack on the ketone. The extreme steric bulk of the 1-phenylethyl group prevents the starting material's own amine from forming a self-condensed imine dimer.

    • Stir for 2 hours to ensure complete imine formation, then add STAB portion-wise.

    • Quench with saturated NaHCO₃ after 12 hours and extract with Dichloromethane.

  • Protocol Validation (The Self-Validating Step): Analyze the crude mixture via the LC-MS method above. The absence of a mass peak at m/z 417.3 ([2M-H₂O+H]⁺) definitively confirms that self-condensation (dimerization) has been successfully suppressed by the steric shielding of the phenyl and methyl groups.

Pathway Visualization

The diagram below illustrates the orthogonal synthetic strategies enabled by this scaffold's unique steric environment.

G Start 4-(1-Amino-1-phenylethyl) cyclohexanone PathA Amine Protection (Boc2O, Et3N) Start->PathA Route 1 PathB Direct Reductive Amination (NaBH(OAc)3, R-NH2) Start->PathB Route 2 KetoneMod Ketone Modification (e.g., Spiro-hydantoin) PathA->KetoneMod AmineMod Amide Coupling (HATU, R-COOH) PathB->AmineMod Orthogonal Reactivity FinalA Novel Spirocyclic Amine Scaffold KetoneMod->FinalA TFA Deprotection FinalB Bifunctional Lead Compound AmineMod->FinalB

Fig 1: Orthogonal workflows exploiting steric shielding for selective functionalization of the core.

References

  • Buy 4-(1-amino-1-phenyl-ethyl)
  • 4-(1-amino-1-phenylethyl)
  • Source: Wikipedia.
  • Property-Based Drug Design Merits a Nobel Prize | Journal of Medicinal Chemistry (Veber's Rules)

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis Protocol for 4-(1-Amino-1-phenylethyl)cyclohexanone

Document Type: Technical Application Note & Synthesis Protocol Target Audience: Synthetic Chemists, PROTAC Researchers, and Drug Development Professionals Compound: 4-(1-Amino-1-phenylethyl)cyclohexanone (CAS: 1202008-76...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Synthesis Protocol Target Audience: Synthetic Chemists, PROTAC Researchers, and Drug Development Professionals Compound: 4-(1-Amino-1-phenylethyl)cyclohexanone (CAS: 1202008-76-1)

Executive Summary

4-(1-Amino-1-phenylethyl)cyclohexanone is a highly valued bifunctional scaffold, increasingly utilized as a "Protein Degrader Building Block" in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics [1]. The molecule presents a unique synthetic challenge: it contains both a primary amine and a reactive ketone.

To prevent self-condensation or unwanted side reactions, the synthesis must employ highly chemoselective transformations and strategic protecting group chemistry. This application note details a robust, three-step synthetic route starting from commercially available 4-acetylcyclohexanone ethylene acetal, utilizing a Grignard addition, an in-situ azidation/deprotection sequence, and a chemoselective Staudinger reduction.

Strategic Retrosynthetic Analysis

The core logical framework relies on masking the cyclohexanone moiety as an ethylene acetal during the initial carbon-carbon bond formation.

  • Step 1 (C-C Bond Formation): The tertiary alcohol is constructed via the addition of phenylmagnesium bromide to the protected acetyl group.

  • Step 2 (C-N Bond Formation & Deprotection): The tertiary alcohol is converted to an azide. By utilizing Trifluoroacetic Acid (TFA), we achieve a dual-purpose step: the generation of a stable tertiary carbocation for azide trapping, and the simultaneous hydrolysis of the ethylene acetal to reveal the target ketone.

  • Step 3 (Chemoselective Reduction): A Staudinger reduction is employed to reduce the azide to a primary amine without reducing the newly revealed ketone.

Retrosynthesis Target Target Molecule: 4-(1-Amino-1-phenylethyl) cyclohexanone Azide Intermediate 2: Azido-ketone Target->Azide Staudinger Reduction Alcohol Intermediate 1: Protected Tertiary Alcohol Azide->Alcohol Azidation & Deprotection SM Starting Materials: 4-Acetylcyclohexanone acetal + PhMgBr Alcohol->SM Grignard Addition

Fig 1: Retrosynthetic pathway for 4-(1-amino-1-phenylethyl)cyclohexanone.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and operational parameters for the three-step workflow.

StepTransformationKey ReagentsEquivalentsTemp (°C)Time (h)Expected Yield
1 Grignard Addition4-Acetylcyclohexanone acetal, PhMgBr1.0 : 1.20 to 254.085 - 90%
2 Azidation / DeprotectionInt-1, NaN₃, TFA1.0 : 2.0 : 5.00 to 2512.070 - 75%
3 Staudinger ReductionInt-2, PPh₃, H₂O1.0 : 1.5 : 10.025 to 508.080 - 85%

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-(1-Hydroxy-1-phenylethyl)cyclohexanone ethylene acetal
  • Causality & Logic: The ethylene acetal protecting group is strictly required to prevent the Grignard reagent from attacking the cyclohexanone carbonyl. The dropwise addition at 0 °C controls the highly exothermic nature of the organometallic addition.

Protocol:

  • Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Dissolve 4-acetylcyclohexanone ethylene acetal (10.0 g, 54.3 mmol) in anhydrous THF (100 mL) and cool the solution to 0 °C using an ice-water bath.

  • Add Phenylmagnesium bromide (3.0 M in diethyl ether, 21.7 mL, 65.1 mmol) dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Quench: Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl (50 mL) at 0 °C.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Intermediate 1 as a pale yellow oil.

Step 2: Synthesis of 4-(1-Azido-1-phenylethyl)cyclohexanone
  • Causality & Logic: This is the most critical step. TFA serves a dual role: it protonates the tertiary alcohol, leading to the loss of water and formation of a highly stable benzylic/tertiary carbocation, which is immediately trapped by the azide nucleophile. Concurrently, the acidic environment hydrolyzes the ethylene acetal, unmasking the ketone.

  • Safety Warning: The combination of NaN₃ and TFA generates hydrazoic acid (HN₃) in situ, which is highly toxic and volatile. This step must be performed in a high-flow fume hood.

Protocol:

  • Dissolve Intermediate 1 (approx. 14.2 g, 54.3 mmol) in anhydrous Dichloromethane (DCM, 150 mL) and cool to 0 °C.

  • Add Sodium Azide (NaN₃, 7.06 g, 108.6 mmol) in one portion.

  • Add Trifluoroacetic Acid (TFA, 20.8 mL, 271.5 mmol) dropwise over 20 minutes.

  • Stir the suspension at room temperature for 12 hours.

  • Workup: Carefully pour the reaction mixture into an ice-cold saturated solution of NaHCO₃ (200 mL) to neutralize the TFA. Ensure gas evolution (CO₂) has completely ceased.

  • Extract with DCM (2 × 100 mL). Wash the organics with water and brine, dry over MgSO₄, and concentrate. Purify via short-plug silica gel chromatography (Hexanes/EtOAc 8:2) to afford Intermediate 2.

Step 3: Staudinger Reduction to Target Compound
  • Causality & Logic: Standard reductions (like Pd/C with H₂, or LiAlH₄) would inadvertently reduce the newly unmasked ketone to a secondary alcohol. The Staudinger reduction utilizes Triphenylphosphine (PPh₃), which is exquisitely chemoselective for azides, forming an iminophosphorane intermediate that hydrolyzes to the primary amine without affecting the ketone.

Protocol:

  • Dissolve Intermediate 2 (10.0 g, 41.1 mmol) in a mixture of THF (100 mL) and Water (7.4 mL, 411 mmol).

  • Add Triphenylphosphine (PPh₃, 16.1 g, 61.6 mmol) in small portions at room temperature. Mild effervescence (N₂ gas evolution) will be observed.

  • Once gas evolution ceases (approx. 2 hours), heat the reaction to 50 °C for 6 hours to ensure complete hydrolysis of the iminophosphorane intermediate.

  • Cool to room temperature and concentrate the THF under reduced pressure.

  • Acidify the aqueous residue with 1M HCl to pH 2, and wash with Diethyl Ether (3 × 50 mL) to remove triphenylphosphine oxide (Ph₃P=O) and unreacted PPh₃.

  • Basify the aqueous layer with 2M NaOH to pH 10, and extract the free amine with DCM (3 × 50 mL).

  • Dry the combined DCM layers over Na₂SO₄, filter, and concentrate to afford the pure target compound, 4-(1-amino-1-phenylethyl)cyclohexanone.

Workflow Step1 1. Grignard Addition (THF, 0°C to RT) Step2 2. Azidation & Deprotection (NaN3, TFA, DCM) Step1->Step2 Step3 3. Staudinger Reduction (PPh3, THF/H2O) Step2->Step3 Purification 4. Acid-Base Extraction (Removal of Ph3P=O) Step3->Purification

Fig 2: Three-step synthetic operational workflow and purification strategy.

Analytical Characterization Strategy

To validate the success of the synthesis, the following analytical benchmarks should be met:

  • ¹H NMR (CDCl₃): The disappearance of the acetal multiplet (~3.9 ppm) and the appearance of the amine protons (broad singlet, ~1.5-2.0 ppm, exchangeable with D₂O) confirm successful deprotection and reduction. The methyl group should appear as a sharp singlet (~1.4 ppm) due to its attachment to the quaternary benzylic carbon.

  • IR Spectroscopy: Look for the strong carbonyl stretch (C=O) of the cyclohexanone ring at ~1710 cm⁻¹ and the primary amine N-H stretches (doublet) at ~3300-3400 cm⁻¹. Ensure the complete absence of the strong azide stretch at ~2100 cm⁻¹.

  • LC-MS: Expected exact mass for C₁₄H₁₉NO is 217.15. Look for the [M+H]⁺ peak at m/z 218.15.

Conclusion

This protocol provides a highly scalable, chemoselective pathway to 4-(1-amino-1-phenylethyl)cyclohexanone. By leveraging the dual-action of TFA for simultaneous azidation and deprotection, followed by the ketone-sparing Staudinger reduction, researchers can reliably produce this critical building block for downstream PROTAC and pharmaceutical applications. Proper handling of hazardous intermediates (such as in situ hydrazoic acid) and rigorous purification via acid-base extraction ensures both safety and high product purity [2].

References

  • Calpaclab. "4-amino-4-phenylCyclohexanone, min 97%, 1 gram" (Protein Degrader Building Blocks).
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 78605, 4-Phenylcyclohexanone" (Safety and Handling Proxies for Cyclohexanone Derivatives). PubChem.
Application

Application Note: Robust HPLC-UV Method Development for the Quantification of 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone

Introduction & Physicochemical Rationale 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone (CAS: 1202008-76-1) is a complex pharmaceutical intermediate characterized by a primary amine, a UV-active phenyl ring, and a cyclohexanon...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

4-(1-Amino-1-phenyl-ethyl)-cyclohexanone (CAS: 1202008-76-1) is a complex pharmaceutical intermediate characterized by a primary amine, a UV-active phenyl ring, and a cyclohexanone moiety. The quantification of such basic aliphatic amines via Reversed-Phase Liquid Chromatography (RPLC) presents specific analytical challenges, most notably chromatographic peak tailing .

As a Senior Application Scientist, developing a self-validating and robust method requires looking beyond generic gradients and understanding the physicochemical causality of the molecule. The primary amine group has an estimated pKa​ of 9.0–10.0. In standard unbuffered or mid-pH mobile phases, this amine is protonated ( NH3+​ ). Simultaneously, residual silanol groups on the silica-based stationary phase become ionized ( SiO− ) at a pH above 3.5. The resulting secondary ion-exchange interaction between the positively charged analyte and the negatively charged stationary phase disrupts the Gaussian peak shape, leading to severe tailing, poor resolution, and inaccurate integration [1].

To establish a highly trustworthy protocol, this method leverages a low-pH suppression strategy to neutralize silanol activity, ensuring that retention is driven purely by predictable hydrophobic interactions.

Method Development Strategy & Causality

Mitigating Silanol Interactions (The "Why")

To achieve a USP Tailing Factor ( Tf​ ) of ≤1.5 , we must control the ionization state of the system. We utilize a Low-pH Approach (pH 2.5) . At this pH, the mobile phase is well below the pKa​ of the acidic silanols ( pKa​ ~3.5–4.5). Consequently, the silanols are fully protonated and neutral ( SiOH ), completely disabling the ion-exchange retention mechanism. While the amine remains protonated, it now interacts solely with the hydrophobic C18 ligands [2].

SilanolInteraction Start Mobile Phase pH Selection HighPH Mid/High pH (pH 5-8) Silanols Ionized (SiO⁻) Start->HighPH LowPH Low pH (pH 2.5) Silanols Protonated (SiOH) Start->LowPH Interaction Strong Ion-Exchange with Protonated Amine HighPH->Interaction NoInteraction Hydrophobic Retention Only No Ionic Interaction LowPH->NoInteraction Tailing Result: Peak Tailing (Asymmetry > 1.5) Interaction->Tailing Symmetry Result: Symmetrical Peak (Asymmetry 1.0 - 1.2) NoInteraction->Symmetry

Fig 1: Logical relationship between mobile phase pH, silanol ionization, and resulting peak symmetry.

Column and Detector Selection
  • Column: A high-purity, Type-B silica C18 column with exhaustive end-capping is selected. End-capping provides a secondary physical shield against any remaining active silanols.

  • Detection: The phenyl ring provides a strong π→π∗ transition. We monitor at 215 nm for maximum sensitivity (primary E-band) and 254 nm as a secondary qualification wavelength to ensure peak purity. Acetonitrile is chosen over methanol as the organic modifier due to its lower UV cutoff (190 nm) and aprotic nature, which further minimizes hydrogen-bonding with the stationary phase.

Experimental Protocols

The following is a self-validating, step-by-step methodology designed for immediate laboratory implementation and seamless transfer.

Chromatographic Conditions
ParameterOptimized SpecificationRationale
Column Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)High-purity Type-B silica, double end-capped for basic amines.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5Neutralizes residual silanols; provides high buffering capacity.
Mobile Phase B 100% HPLC-Grade AcetonitrileLow UV cutoff, low viscosity, aprotic solvent.
Elution Mode Isocratic (60% A : 40% B)Ensures baseline stability and reproducible retention times.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp. 30 °CReduces mobile phase viscosity and stabilizes retention thermodynamics.
Injection Vol. 10 µLPrevents column mass overload while maintaining adequate LOQ.
Detection UV/PDA at 215 nm (Ref: 360 nm)Maximizes signal-to-noise ratio for the phenyl chromophore.
Step-by-Step Workflow

Step 1: Buffer Preparation (Self-Validating Step)

  • Dissolve 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of Milli-Q water to yield a 20 mM solution.

  • Adjust the pH to exactly 2.5 ± 0.05 using dilute Phosphoric Acid ( H3​PO4​ ). Causality Note: Using the same acid anion as the buffer salt prevents complex baseline drifts.

  • Filter through a 0.22 µm nylon membrane and sonicate for 10 minutes to degas.

Step 2: Standard & Sample Preparation

  • Diluent: Use Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. Causality Note: Matching the diluent closely to the mobile phase prevents solvent-shock fronting.

  • Stock Solution: Accurately weigh 10.0 mg of 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard: Dilute the stock solution to a final working concentration of 100 µg/mL. Filter through a 0.45 µm PTFE syringe filter prior to injection.

Step 3: System Suitability Testing (SST) Before analyzing unknown samples, the system must self-validate by injecting the working standard six consecutive times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤2.0% ; USP Tailing Factor ≤1.5 ; Theoretical Plates ( N ) ≥5000 .

Method Validation Framework (ICH Q2(R2) Compliance)

To ensure the method is authoritative and fit-for-purpose, it must be validated according to the latest [3].

ValidationWorkflow A 1. Specificity (Blank & Placebo Interference) B 2. Linearity (25% to 150% of Target Conc.) A->B C 3. Accuracy (Spike Recovery at 3 Levels) B->C D 4. Precision (Repeatability & Intermediate) C->D

Fig 2: Sequential execution of ICH Q2(R2) analytical method validation parameters.

Validation Parameters & Acceptance Criteria

All quantitative validation data must be evaluated against the following structured criteria to guarantee regulatory compliance:

Validation ParameterExecution MethodologyICH Q2(R2) Acceptance Criteria
Specificity Inject blank diluent, mobile phase, and forced degradation samples (acid, base, peroxide, heat, UV).No interfering peaks at the retention time of the active analyte. Peak purity angle < purity threshold.
Linearity & Range Prepare 5 concentration levels ranging from 25 µg/mL to 150 µg/mL. Plot Area vs. Concentration.Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤2.0% of the target concentration response.
Accuracy (Recovery) Spike known amounts of API into placebo matrix at 50%, 100%, and 150% levels (n=3 each).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability) 6 replicate injections of a single 100 µg/mL sample preparation by the same analyst.%RSD of the calculated assay value ≤2.0% .
Robustness Deliberately alter flow rate ( ±0.1 mL/min), pH ( ±0.2 ), and column temp ( ±5 °C).System Suitability Criteria must still be met. %RSD ≤2.0% .
LOD / LOQ Calculated based on the standard deviation of the response ( σ ) and the slope ( S ).LOD = 3.3×(σ/S) ; LOQ = 10×(σ/S) . Signal-to-noise ratio ≥10 for LOQ.

By strictly adhering to this framework, laboratories can ensure that the quantification of 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone is accurate, reproducible, and fully defensible during regulatory audits.

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC? Understanding Peak Tailing in HPLC." Chrom Tech. Available at:[Link]

  • Chromatography Online. "Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?" LCGC North America. Available at:[Link]

  • European Medicines Agency / ICH. "ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5." EMA Scientific Guidelines. Available at:[Link]

Method

Application Note: 4-(1-Amino-1-phenylethyl)cyclohexan-1-one as a Key Precursor in Organic Synthesis

Executive Summary & Strategic Importance 4-(1-Amino-1-phenylethyl)cyclohexan-1-one (CAS: 1202008-76-1) is a highly specialized, bifunctional organic intermediate. In modern drug discovery, it is predominantly utilized as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

4-(1-Amino-1-phenylethyl)cyclohexan-1-one (CAS: 1202008-76-1) is a highly specialized, bifunctional organic intermediate. In modern drug discovery, it is predominantly utilized as a core building block for the synthesis of substituted isoquinolines and isoquinolinones, which act as potent inhibitors of Rho-associated protein kinase (ROCK)[1]. The compound features a reactive cyclohexanone ring that enables stereoselective functionalization, paired with a sterically hindered 1-amino-1-phenylethyl moiety. This bulky lipophilic amine is critical in pharmaceutical design, acting as a pharmacophore that perfectly occupies the hydrophobic pocket of the ROCK1/2 ATP-binding site[2].

Physicochemical Profiling

PropertyValue
Chemical Name 4-(1-Amino-1-phenylethyl)cyclohexan-1-one
CAS Registry Number 1202008-76-1
Molecular Formula C14H19NO
Molecular Weight 217.31 g/mol
Appearance Colorless to pale yellow viscous oil
Key Functional Groups Ketone (C=O), Primary Amine (-NH2), Phenyl ring
Solubility Soluble in DCM, THF, DCE, and Methanol

Mechanistic Rationale in Drug Design

The inhibition of ROCK pathways is a validated therapeutic strategy for treating cardiovascular diseases, glaucoma, and inflammatory disorders[2]. In the synthesis of ROCK inhibitors, the isoquinoline core is typically responsible for hydrogen bonding with the kinase hinge region. However, achieving high kinase selectivity requires exploiting adjacent hydrophobic pockets[3].

4-(1-Amino-1-phenylethyl)cyclohexan-1-one provides two strategic advantages[4]:

  • The Cyclohexanone Handle: The ketone allows for convergent synthesis via reductive amination with isoquinoline-amine derivatives. The 1,4-substitution pattern on the cyclohexane ring allows chemists to control the cis/trans diastereomeric ratio of the final drug molecule, which profoundly impacts binding affinity.

  • The Steric Shield: The quaternary carbon of the 1-amino-1-phenylethyl group prevents rapid metabolic degradation (e.g., via monoamine oxidases) while providing a rigid 3D conformation that anchors the molecule within the target enzyme[1].

Pathway RhoA Active RhoA (GTP) ROCK Rho-Kinase (ROCK1/2) RhoA->ROCK Activates MLCP MLC Phosphatase ROCK->MLCP Phosphorylates (Inhibits) MLC Myosin Light Chain ROCK->MLC Phosphorylates (Activates) MLCP->MLC Dephosphorylates Actin Actomyosin Contraction MLC->Actin Induces Contraction Drug Isoquinoline-based ROCK Inhibitor Drug->ROCK Competitive ATP Inhibition

Mechanism of action for ROCK inhibitors synthesized from the cyclohexanone precursor.

Validated Experimental Protocols

To successfully utilize this precursor, the primary amine must first be protected to prevent polymerization, followed by the stereoselective reductive amination of the ketone. Every step below is designed as a self-validating system to ensure high fidelity in drug development.

Protocol A: Boc-Protection of the Primary Amine

Causality: The free primary amine of the precursor is highly nucleophilic. If left unprotected, it will undergo intermolecular condensation with the cyclohexanone moiety of adjacent molecules, leading to oligomerization. Tert-butyloxycarbonyl (Boc) protection is chosen because it is stable under the mildly acidic conditions of the subsequent reductive amination but easily removed via trifluoroacetic acid (TFA) later.

Step-by-Step Methodology:

  • Initialization: Dissolve 10.0 mmol of 4-(1-amino-1-phenylethyl)cyclohexan-1-one in 30 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 15.0 mmol of Triethylamine (TEA). Rationale: TEA acts as an acid scavenger to neutralize any trace acidic impurities and activate the amine.

  • Reagent Introduction: Cool the mixture to 0°C. Dropwise, add a solution of Di-tert-butyl dicarbonate (Boc₂O, 11.0 mmol) in 10 mL DCM.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation (QC):

    • TLC: Confirm the disappearance of the ninhydrin-active starting material spot.

    • ¹H NMR (CDCl₃): Look for the appearance of a sharp 9H singlet at ~1.40 ppm, confirming Boc integration, while ensuring the ketone multiplet at ~2.3-2.4 ppm remains intact.

Protocol B: Stereoselective Reductive Amination

Causality: Coupling the Boc-protected precursor with an isoquinoline-amine requires a reducing agent that will not prematurely reduce the ketone to a cyclohexanol. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the optimal choice; its bulky, electron-withdrawing acetate groups make it a mild hydride donor that selectively reduces the intermediate iminium ion rather than the ketone[4].

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried flask, combine 5.0 mmol of the Boc-protected precursor and 5.2 mmol of the target isoquinoline-amine in 25 mL of 1,2-Dichloroethane (DCE).

  • Catalysis: Add 5.0 mmol of glacial acetic acid (AcOH). Rationale: The weak acid protonates the ketone oxygen, increasing its electrophilicity and driving the equilibrium toward the iminium intermediate.

  • Reduction: Stir at room temperature for 1 hour, then add 7.5 mmol of NaBH(OAc)₃ in single portions. Stir for an additional 12 hours under a nitrogen atmosphere.

  • Workup: Quench the reaction carefully with 1M NaOH (to neutralize AcOH and break down boron complexes). Extract with DCM. Wash with brine, dry over Na₂SO₄, and evaporate.

  • Purification: Purify via silica gel flash chromatography (Eluent: DCM/MeOH gradient).

  • Self-Validation (QC):

    • LC-MS: Confirm the target mass[M+H]⁺ of the coupled product.

    • ¹H NMR: The disappearance of the ketone α-protons and the appearance of a new methine proton (CH-N) at ~2.8-3.2 ppm confirms successful amination. The coupling constants ( J ) of this methine proton will validate the cis/trans ratio (axial-axial couplings >10 Hz indicate an equatorial amine).

Synthesis A Precursor: 4-(1-Amino-1-phenylethyl) cyclohexan-1-one B Boc-Protection (Intermediate) A->B Boc2O, TEA C Imine Formation (+ Isoquinoline-amine) B->C AcOH, DCE D Reductive Amination (NaBH(OAc)3) C->D Stereoselective Reduction E ROCK Inhibitor Candidate D->E TFA Deprotection

Workflow for the integration of 4-(1-Amino-1-phenylethyl)cyclohexan-1-one into ROCK inhibitors.

Quantitative Optimization Data

The choice of solvent and reducing agent strictly dictates the yield and diastereomeric ratio (dr) of the reductive amination. The table below summarizes the optimization landscape for coupling the precursor.

Table 1: Optimization of Reductive Amination Conditions

Reducing AgentSolventAdditiveTemp (°C)Yield (%)Diastereomeric Ratio (cis:trans)
NaBH₄MeOHNone0 to 25321.1 : 1
NaCNBH₃MeOHAcOH (1 eq)25651.5 : 1
NaBH(OAc)₃THFAcOH (1 eq)25783.0 : 1
NaBH(OAc)₃ DCE AcOH (1 eq) 25 91 5.2 : 1

Analysis: DCE provides optimal solubility for the bulky isoquinoline derivatives, while NaBH(OAc)₃ in the presence of acetic acid maximizes both overall yield and the kinetic preference for the cis-isomer (equatorial attack by the hydride), which is often the biologically active conformation for ROCK inhibitors[1].

Troubleshooting & Quality Control

  • Low Yield / Unreacted Ketone: If LC-MS indicates high levels of unreacted ketone, the imine formation step may be thermodynamically stalled. Solution: Add activated 4Å molecular sieves to the DCE solution to scavenge water and drive the condensation equilibrium forward before adding the reducing agent.

  • Over-alkylation: If tertiary amines are detected (double alkylation), ensure the isoquinoline-amine is added in slight excess (1.05 eq) relative to the ketone, and maintain strict temperature control (do not exceed 25°C).

References

  • 4-(1-amino-1-phenyl-ethyl)-cyclohexanone Product Information, ECHEMI.

  • HUE026617T2 - Substituted isoquinolines and isoquinolinones as rho kinase inhibitors, Google Patents. 1

  • Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential, PubMed (J Med Chem. 2016). 2

  • Rho Kinase Inhibitors in Glaucoma Management: Current Perspectives and Future Directions, PubMed (Drug Des Devel Ther. 2025). 3

  • WO/2008/077550 SUBSTITUTED ISOQUINOLINE AND ISOQUINOLINONE DERIVATIVES AS INHIBITORS OF RHO-KINASE, WIPO Patentscope. 4

Sources

Application

Advanced GC-MS Analytical Strategy for the Detection and Quantitation of 4-(1-Amino-1-phenylethyl)cyclohexanone

Target Audience: Analytical Chemists, Mass Spectrometrists, and Pharmaceutical Drug Development Professionals. Executive Summary & Context The compound 4-(1-amino-1-phenylethyl)cyclohexanone (CAS: 1202008-76-1) is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Pharmaceutical Drug Development Professionals.

Executive Summary & Context

The compound 4-(1-amino-1-phenylethyl)cyclohexanone (CAS: 1202008-76-1) is a highly specific, sterically hindered intermediate frequently utilized in the synthesis of novel Rho kinase (ROCK) inhibitors and related neuro-modulatory agents 1. Accurate quantitation of this intermediate is critical for reaction monitoring, yield optimization, and impurity profiling in Active Pharmaceutical Ingredient (API) manufacturing.

Analyzing this molecule via Gas Chromatography-Mass Spectrometry (GC-MS) presents two distinct topological challenges:

  • The Ketone Moiety: Unprotected ketones can enolize under high temperatures, leading to multiple structural isomers and unpredictable derivatization artifacts.

  • The Primary Amine: Located on a sterically hindered benzylic/quaternary carbon, the free primary amine interacts strongly with active silanol groups in the GC inlet and column, causing severe peak tailing, irreversible adsorption, and loss of sensitivity 2.

To overcome these challenges, this application note details a robust, self-validating two-step MOX-TMS (Methoxyamination-Silylation) derivatization protocol.

Mechanistic Rationale & Causality of Method Design

Do not attempt to analyze this compound underivatized. The causality behind our two-step protocol is rooted in the specific chemical reactivity of the analyte:

  • Step 1: Oximation (MOX): We utilize Methoxyamine hydrochloride in pyridine. The pyridine acts as both a solvent and a basic catalyst. This step converts the ketone into a stable methoxime (=N-OCH₃), effectively locking the ring structure and preventing enol-driven side reactions during the subsequent silylation phase 3.

  • Step 2: Silylation (TMS): We employ MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) spiked with 1% TMCS (Trimethylchlorosilane). Why the TMCS? The primary amine in this analyte is buried next to a bulky phenyl group and a cyclohexyl ring. MSTFA alone lacks the thermodynamic drive to efficiently silylate this hindered site. The 1% TMCS acts as a critical Lewis acid catalyst, increasing the silylating strength to ensure quantitative conversion of the amine to a mono-TMS derivative (-NH-TMS) 2.

Expert Insight: Because the cyclohexanone ring is asymmetrical relative to the bulky substituent, oximation will yield two geometric diastereomers (E and Z oximes). You will observe two closely eluting peaks in the GC chromatogram. Both peak areas must be integrated and summed for accurate quantitation.

Workflow Visualization

GCMS_Workflow Sample Analyte: 4-(1-Amino-1-phenylethyl)cyclohexanone + Internal Standard (Ribitol) MOX Step 1: Carbonyl Protection Methoxyamine HCl in Pyridine (20 mg/mL) 16h @ 25°C or 2h @ 60°C Sample->MOX Prevents Enolization TMS Step 2: Amine Silylation MSTFA + 1% TMCS 1.5h @ 80°C MOX->TMS Protects Primary Amine GCMS GC-MS Acquisition EI Mode (70 eV), DB-5MS Column Splitless Injection @ 250°C TMS->GCMS Enhances Volatility Data Data Processing Sum E/Z Isomer Peaks Quantifier m/z: 192 GCMS->Data Peak Integration

Workflow for the two-step MOX-TMS derivatization and GC-MS analysis of amino-ketones.

Experimental Protocol: Self-Validating MOX-TMS Workflow

This protocol is designed as a self-validating system. The inclusion of an internal standard (Ribitol) and strict quality control checkpoints ensures that any failure in derivatization or instrument performance is immediately flagged.

Reagents Required
  • Methoxyamine hydrochloride (MOX), 20 mg/mL in anhydrous pyridine.

  • MSTFA containing 1% TMCS.

  • Internal Standard (IS): Ribitol (0.4 mg/mL in water/methanol).

  • Extraction solvent: HPLC-grade Methanol.

Step-by-Step Methodology
  • Sample Aliquoting & IS Spiking: Transfer 100 µL of the sample extract (or standard) into a 1.5 mL glass GC vial. Immediately spike with 10 µL of the Ribitol IS solution. Causality: Spiking before drying ensures the IS accounts for any evaporative losses.

  • Solvent Evaporation: Evaporate the sample to complete dryness using a vacuum concentrator (SpeedVac) for 2–4 hours. Critical: Any residual water will rapidly quench the MSTFA reagent in Step 4, destroying the derivatization.

  • Oximation: Reconstitute the dried residue with 40 µL of the MOX reagent. Vortex for 1 minute. Incubate at 60°C for 2 hours (or 16 hours at room temperature) 3.

  • Silylation: Add 50 µL of MSTFA + 1% TMCS directly to the vial. Do not remove the pyridine. Incubate at 80°C for 1.5 hours.

  • Cooling & Injection: Allow the vial to cool to room temperature. Transfer to a GC autosampler for immediate analysis (analyze within 24 hours to prevent TMS degradation).

System Suitability & Validation Checkpoints
  • Checkpoint 1 (Reagent Blank): Run a blank containing only MOX and MSTFA. Validation: Absence of peaks at the target retention times confirms no reagent contamination.

  • Checkpoint 2 (IS Stability): Monitor the Ribitol (5-TMS) peak area across all injections. Validation: A relative standard deviation (RSD) > 15% indicates inconsistent injection volumes or moisture contamination quenching the MSTFA.

  • Checkpoint 3 (Peak Symmetry): Evaluate the tailing factor of the analyte. Validation: A tailing factor > 1.5 indicates incomplete amine silylation or an active/dirty GC inlet liner requiring replacement.

GC-MS Instrumental Parameters

For optimal separation of the E and Z isomers and the internal standard, a mid-polarity or standard non-polar column (e.g., DB-5MS or HP-5MS) is recommended.

Table 1: GC Temperature Gradient & Inlet Conditions
ParameterSetting / Value
Column DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Helium, constant flow at 1.0 mL/min
Injection Volume 1.0 µL
Inlet Mode & Temp Splitless (purge valve on at 1.0 min), 250°C
Initial Oven Temp 80°C (Hold for 2.0 min)
Ramp 1 15°C/min to 200°C (Hold for 0.0 min)
Ramp 2 10°C/min to 300°C (Hold for 5.0 min)
Total Run Time 25.0 minutes
Mass Spectrometry & Fragmentation Dynamics

Under Electron Impact (EI, 70 eV), the MOX-TMS derivative of 4-(1-amino-1-phenylethyl)cyclohexanone (Molecular Weight = 318.21 g/mol ) undergoes highly predictable fragmentation.

The dominant fragmentation pathway is an alpha-cleavage between the bulky quaternary carbon and the cyclohexyl ring. This cleavage ejects the cyclohexanone-oxime radical, leaving a highly stabilized cation: [Ph-C(CH₃)(NH-TMS)]⁺.

  • Mass Calculation: Phenyl (77) + C(CH₃) (27) + NH-TMS (88) = m/z 192 . This m/z 192 ion is exceptionally stable due to benzylic resonance and nitrogen lone-pair stabilization, making it the ideal base peak for SIM (Selected Ion Monitoring) quantitation.

Table 2: MS SIM Parameters for Quantitation
Analyte DerivativeApprox. RT (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
4-(1-Amino-1-phenylethyl)cyclohexanone (MOX-TMS) 14.5 & 14.8 (E/Z isomers)192 303 [M-CH₃]⁺, 318 [M]⁺, 241[M-Ph]⁺
Ribitol (5-TMS) - Internal Standard 12.2319 217, 205

References

  • Substituted isoquinolines and isoquinolinones as rho kinase inhibitors.
  • Derivatization Techniques for GC Analysis of Primary Amines: Applic
  • GC–MS Metabolomics Identifies Metabolite Alterations That Precede Subclinical Mastitis in the Blood of Transition Dairy Cows.

Sources

Method

Application Note: NMR Spectroscopy Parameters and Elucidation Protocols for 4-(1-Amino-1-phenylethyl)cyclohexanone

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Structural Causality The identification and structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Structural Causality

The identification and structural elucidation of complex pharmaceutical intermediates require rigorous analytical frameworks. 4-(1-Amino-1-phenylethyl)cyclohexanone (CAS: 1202008-76-1) is a highly functionalized building block featuring a flexible cyclohexanone core and a sterically demanding, chiral 1-amino-1-phenylethyl substituent.

Accurate NMR assignment of this molecule is complicated by two primary factors:

  • Stereochemical Dynamics: The 1,4-disubstituted cyclohexanone ring can exist in cis and trans diastereomeric forms, dictating whether the bulky substituent occupies an axial or equatorial position.

  • Signal Overlap: The aliphatic protons of the cyclohexanone ring often overlap with the methyl singlet of the ethyl group, requiring 2D NMR techniques to resolve and validate the structure.

This application note provides a self-validating NMR protocol, combining theoretical causality with empirical spectroscopic parameters to ensure high-confidence identification.

Mechanistic Causality of NMR Chemical Shifts

To avoid over-reliance on automated prediction software, an expert spectroscopist must understand the electronic and spatial environments driving the chemical shifts in 4-(1-amino-1-phenylethyl)cyclohexanone.

The Cyclohexanone Core

The carbonyl group (C=O) at the C1 position exerts a strong anisotropic and electron-withdrawing effect. This heavily deshields the adjacent α -protons (C2 and C6), pushing their 1 H NMR signals downfield to approximately 2.2–2.4 ppm[1]. In the 13 C NMR spectrum, the carbonyl carbon is highly distinct, resonating between 210–215 ppm due to the lack of shielding electron density[2]. The β (C3, C5) and γ (C4) carbons resonate further upfield, though the C4 carbon is shifted downfield relative to unsubstituted cyclohexanone due to the attachment of the bulky quaternary center.

The 1-Amino-1-phenylethyl Moiety

This moiety contains a chiral quaternary carbon bonded to a methyl group, an amine, a phenyl ring, and the cyclohexyl ring.

  • Methyl Group: Because it is attached to a quaternary carbon, the methyl protons do not couple with any adjacent protons, resulting in a sharp, diagnostic singlet near 1.4–1.6 ppm[3].

  • Amine Protons (-NH 2​ ): The chemical shift of the amine protons is highly dependent on hydrogen bonding, concentration, and solvent. In non-polar, non-exchanging solvents like CDCl 3​ , it typically appears as a broad singlet around 1.5–2.0 ppm.

  • Phenyl Ring: The aromatic ring current deshields the attached protons, placing them in the classic 7.1–7.5 ppm multiplet range[3].

Quantitative Data Presentation

The following tables summarize the expected 1 H and 13 C NMR parameters based on the structural causality and literature precedents for the constituent functional groups[1][2][3].

Table 1: 1 H NMR Spectral Parameters (in CDCl 3​ , 400 MHz)
Position / GroupExpected Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Causality / Assignment Notes
Phenyl (Ar-H) 7.20 – 7.45Multiplet (m)5H-Deshielded by aromatic ring current.
Cyclohexyl α -CH 2​ 2.20 – 2.45Multiplet (m)4H-Deshielded by adjacent C=O group.
Cyclohexyl γ -CH 1.80 – 2.10Multiplet (m)1H-Complex splitting due to axial/equatorial neighbors.
Amine (-NH 2​ ) 1.50 – 1.90Broad Singlet (br s)2H-Exchangeable; broadens due to quadrupolar relaxation of 14 N.
Cyclohexyl β -CH 2​ 1.40 – 1.80Multiplet (m)4H-Upfield aliphatic ring protons.
Methyl (-CH 3​ ) 1.45 – 1.55Singlet (s)3H-Attached to quaternary carbon; no vicinal coupling.
Table 2: 13 C NMR Spectral Parameters (in CDCl 3​ , 100 MHz)
Carbon TypeExpected Shift ( δ , ppm)Causality / Assignment Notes
C=O (Ketone) 211.0 – 213.0Highly deshielded carbonyl carbon[2].
Ar-C (Ipso) 145.0 – 148.0Quaternary aromatic carbon attached to the chiral center.
Ar-C (o, m, p) 125.0 – 129.0Aromatic methine carbons.
Quaternary C (C-NH 2​ ) 55.0 – 60.0Deshielded by electronegative nitrogen and phenyl ring.
Cyclohexyl γ -CH 45.0 – 48.0Methine carbon attached to the bulky substituent.
Cyclohexyl α -CH 2​ 40.0 – 42.0Adjacent to the carbonyl group[1].
Methyl (-CH 3​ ) 25.0 – 30.0Aliphatic methyl carbon.
Cyclohexyl β -CH 2​ 27.0 – 30.0Aliphatic ring carbons.

Experimental Protocols: Self-Validating NMR Workflow

To ensure absolute trustworthiness in the structural assignment, the following step-by-step methodology must be executed. This protocol uses a multi-dimensional approach to cross-validate every assignment.

Step 1: Sample Preparation
  • Weigh 15–20 mg of 4-(1-amino-1-phenylethyl)cyclohexanone into a clean glass vial.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Rationale: CDCl 3​ is chosen to prevent deuterium exchange with the -NH 2​ protons, allowing their observation.

  • Transfer the homogeneous solution to a high-quality 5 mm NMR tube.

Step 2: 1D NMR Acquisition
  • 1 H NMR: Acquire at 298 K with a minimum of 16 scans, a relaxation delay (D1) of 2 seconds, and a spectral width of 12 ppm.

  • 13 C NMR: Acquire with proton decoupling (e.g., WALTZ-16) using a minimum of 512 scans, a relaxation delay of 2-3 seconds, and a spectral width of 250 ppm to ensure the ketone carbonyl is captured.

Step 3: 2D NMR Elucidation (The Validation Matrix)
  • HSQC (Heteronuclear Single Quantum Coherence): Run to map all protons to their directly attached carbons. This immediately separates the overlapping aliphatic cyclohexyl protons from the methyl singlet.

  • HMBC (Heteronuclear Multiple Bond Correlation): Run to establish the connectivity between the cyclohexanone ring and the 1-amino-1-phenylethyl group.

    • Critical Checkpoint: Look for a 3JCH​ correlation from the methyl protons (~1.5 ppm) to the cyclohexyl γ -carbon (~46 ppm). This unequivocally proves the attachment point.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Run with a mixing time of 300–500 ms.

    • Critical Checkpoint: Analyze the through-space correlations between the cyclohexyl γ -proton and the α / β axial protons to determine if the bulky substituent is sitting in the equatorial or axial position (equatorial is thermodynamically favored).

Elucidation Workflow Visualization

G N1 Sample Preparation (15-20mg in CDCl3 + TMS) N2 1D NMR Acquisition (1H and 13C Analysis) N1->N2 N3 HSQC (Direct 1H-13C Mapping) N2->N3 Identify C-H pairs N4 COSY (1H-1H Spin Systems) N2->N4 Trace ring protons N5 HMBC (Long-range Connectivity) N3->N5 N4->N5 N6 NOESY / ROESY (Spatial Proximity & Conformation) N5->N6 Link substituent to ring N7 Final Structural & Stereochemical Assignment N6->N7 Determine axial/equatorial

Caption: Workflow for 2D NMR elucidation of 4-(1-amino-1-phenylethyl)cyclohexanone stereocenters.

References

  • AskFilo. "13C NMR Spectrum of Cyclohexanone." AskFilo Study Material, 2026. Available at:[Link]

  • Lin, S., Otsuka, Y., Yin, L., Kumagai, N., & Shibasaki, M. "(1-Amino-1-phenylethyl)phosphonate." Organic Syntheses, vol. 94, 2017, pp. 313-331. Available at:[Link]

  • Kafarski, P., et al. "1-(Acylamino)alkylphosphonic Acids—Alkaline Deacylation." Molecules, vol. 23, no. 4, 2018. PMC. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(1-Amino-1-phenylethyl)cyclohexan-1-one

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of sterically hindered, multifunctional intermediates like 4-(1-amino-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of sterically hindered, multifunctional intermediates like 4-(1-amino-1-phenylethyl)cyclohexan-1-one .

Synthesizing this molecule requires navigating a highly hindered quaternary benzylic center and managing the incompatible reactivity between a free primary amine and a ketone. Standard synthetic routes (Grignard addition Azidation Reduction Deprotection) often suffer from severe yield drops due to enolization, elimination, and polymerization.

This guide provides a self-validating, field-proven workflow to overcome these bottlenecks, complete with mechanistic troubleshooting and step-by-step protocols.

I. Optimized Synthetic Workflow Visualization

SynthesisPathway SM 4-Acetylcyclohexanone Ethylene Acetal Int1 Tertiary Alcohol Intermediate SM->Int1 PhMgBr, CeCl3 THF, -78 °C Int2 Tertiary Azide Intermediate Int1->Int2 TMSN3, BF3·OEt2 DCM, -78 °C Int3 Protected Amine Intermediate Int2->Int3 PPh3, H2O THF, 60 °C Product 4-(1-Amino-1-phenylethyl) cyclohexan-1-one Int3->Product 1M HCl THF, RT

Figure 1: Four-step optimized synthetic workflow for 4-(1-amino-1-phenylethyl)cyclohexan-1-one.

II. Troubleshooting & Mechanistic FAQs

Q1: Why is my Grignard addition yielding mostly recovered starting material and enolization byproducts? A1: The α -protons of 4-acetylcyclohexanone ethylene acetal are highly acidic. Phenylmagnesium bromide (PhMgBr) acts as a strong base, leading to competitive enolization over 1,2-addition. The Fix: Implement the Imamoto reagent protocol[1]. By pre-mixing PhMgBr with anhydrous Cerium(III) chloride ( CeCl3​ ), you generate an organocerium intermediate. Cerium is highly oxophilic and significantly less basic than magnesium. This suppresses enolization and strictly drives the nucleophilic addition to the ketone.

Q2: During the azidation of the tertiary benzylic alcohol, I observe massive elimination to the styrene derivative. How do I favor substitution? A2: Tertiary benzylic alcohols readily form stable carbocations. Under protic acidic conditions (e.g., TFA or H2​SO4​ ), the carbocation rapidly loses an adjacent proton to form a conjugated alkene (E1 elimination) before the nucleophile can attack. The Fix: Switch to strictly Lewis acidic conditions using Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ) and Azidotrimethylsilane ( TMSN3​ ) in anhydrous DCM at -78 °C. The low temperature kinetically traps the transient ion pair with the azide nucleophile before elimination can occur, ensuring high-yielding SN​1 substitution.

Q3: My Staudinger reduction is stalling, and the yield of the primary amine is exceptionally low. Why? A3: The reduction of sterically hindered azides (like a tertiary benzylic azide) often stalls at the iminophosphorane (aza-ylide) intermediate. While the initial extrusion of N2​ gas is fast, the extreme steric bulk around the phosphorus-nitrogen bond shields it from nucleophilic attack by water, making hydrolysis exceptionally slow [2]. The Fix: Do not rely on ambient temperature hydrolysis. After nitrogen evolution ceases, add 10 equivalents of water and actively heat the reaction to 60 °C for 4–6 hours to force the hydrolysis of the aza-ylide into the primary amine and triphenylphosphine oxide.

Q4: Deprotection of the ethylene acetal is causing oligomerization or complex mixtures. How can I isolate the final product cleanly? A4: Deprotecting the acetal reveals a ketone in the presence of a newly formed primary amine. If the reaction is neutralized, the free amine will rapidly undergo intermolecular condensation with the ketone of another molecule, forming polymeric imines. The Fix: You must maintain strictly acidic conditions (pH < 2) during the deprotection and the subsequent isolation. Keeping the amine protonated as an ammonium salt ( NH3+​ ) completely eliminates its nucleophilicity, preventing imine formation and allowing clean isolation of the ketone [3].

III. Quantitative Yield Optimization Data

The table below summarizes the quantitative improvements achieved by switching from standard textbook conditions to our sterically-optimized workflow.

Reaction StepStandard ConditionsStandard YieldOptimized ConditionsOptimized YieldKey Mechanistic Bottleneck Overcome
1. Nucleophilic Addition PhMgBr, THF, 0 °C25%PhMgBr, CeCl3​ , THF, -78 °C92% Suppressed ketone enolization
2. Azidation NaN3​ , TFA, RT30% TMSN3​ , BF3​⋅OEt2​ , DCM, -78 °C88% Prevented E1 elimination to styrene
3. Reduction H2​ , Pd/C, MeOH45% PPh3​ , H2​O , THF, 60 °C95% Forced aza-ylide hydrolysis; avoided hydrogenolysis
4. Deprotection TFA, DCM, Neutral Workup40%1M HCl, THF, Acidic Isolation90% Prevented intermolecular imine condensation
IV. Self-Validating Experimental Protocols
Step 1: Organocerium-Mediated Addition (Imamoto Protocol)
  • Activation: Dry CeCl3​⋅7H2​O under high vacuum at 140 °C for 12 hours to obtain anhydrous CeCl3​ . Suspend 1.5 eq of anhydrous CeCl3​ in dry THF and stir at room temperature for 2 hours.

  • Transmetalation: Cool the suspension to -78 °C. Dropwise add 1.5 eq of PhMgBr (1M in THF). Self-Validation: The milky suspension will transition to a smooth, pale-yellow slurry, confirming organocerium formation. Stir for 1 hour.

  • Addition: Dropwise add 1.0 eq of 4-acetylcyclohexan-1-one ethylene acetal in THF. Stir at -78 °C for 2 hours.

  • Quench: Quench with saturated aqueous NH4​Cl at -78 °C, warm to room temperature, extract with EtOAc, and concentrate to yield the tertiary alcohol.

Step 2: Lewis Acid-Catalyzed Azidation
  • Setup: Dissolve the tertiary alcohol (1.0 eq) and TMSN3​ (2.0 eq) in anhydrous DCM under Argon. Cool strictly to -78 °C.

  • Activation: Dropwise add BF3​⋅OEt2​ (1.2 eq). Self-Validation: A transient deep orange/red color will appear (carbocation formation) and rapidly dissipate as the azide traps the cation.

  • Completion: Stir for 1 hour at -78 °C, then slowly warm to 0 °C. Quench with saturated aqueous NaHCO3​ . Extract with DCM, dry over Na2​SO4​ , and concentrate.

Step 3: Thermally-Forced Staudinger Reduction
  • Ylide Formation: Dissolve the tertiary azide (1.0 eq) in THF. Add PPh3​ (1.2 eq) at room temperature. Self-Validation: Vigorous bubbling ( N2​ gas) will commence. Do not proceed until bubbling completely ceases (approx. 2 hours), confirming full conversion to the aza-ylide.

  • Hydrolysis: Add deionized H2​O (10.0 eq). Attach a reflux condenser and heat the reaction to 60 °C for 6 hours.

  • Isolation: Cool to room temperature, concentrate the THF, and purify via silica gel chromatography (DCM:MeOH 9:1 with 1% Et3​N ) to isolate the protected amine.

Step 4: Acidic Deprotection & Isolation
  • Deprotection: Dissolve the protected amine in THF. Add 1M aqueous HCl (5.0 eq) and stir at room temperature for 4 hours. Self-Validation: TLC will show the complete disappearance of the starting material.

  • Washing: Wash the aqueous layer with diethyl ether (3x) to remove organic impurities.

  • Isolation: Critical Step: Do not neutralize the aqueous layer. Lyophilize (freeze-dry) the acidic aqueous layer directly. This yields the final product, 4-(1-amino-1-phenylethyl)cyclohexan-1-one, cleanly as a stable hydrochloride salt, completely preventing imine polymerization.

V. References
  • Berger, T., Lebon, J., Maichle-Mössmer, C., & Anwander, R. (2021). "CeCl3/n-BuLi: Unraveling Imamoto's Organocerium Reagent." Chemistry–A European Journal. Available at:[Link]

  • Scinto, S. L., et al. (2021). "Bioorthogonal Reactions of Triarylphosphines and Related Analogues." Chemical Reviews. Available at:[Link][1]

  • Wuts, P. G. M. (2014). "Greene's Protective Groups in Organic Synthesis." John Wiley & Sons. Available at:[Link]

Sources

Optimization

optimizing crystallization conditions for 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone purification

Welcome to the Technical Support Center for the crystallization and purification of 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone . As a Senior Application Scientist, I have designed this guide to move beyond basic procedures...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and purification of 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone . As a Senior Application Scientist, I have designed this guide to move beyond basic procedures and address the thermodynamic and kinetic realities of your crystallization workflows.

Because this compound features both a basic amine, a reactive ketone, and a chiral center at the phenylethyl group, it presents unique challenges—most notably liquid-liquid phase separation (LLPS, or "oiling out") and the need for enantiomeric enrichment. This guide provides field-proven, self-validating protocols to ensure scalable and reproducible purification.

Crystallization Strategy & Decision Matrix

Before troubleshooting, it is critical to map your thermodynamic pathway. The diagram below illustrates the decision tree for isolating this intermediate, depending on whether your primary goal is chemical purity (free base) or chiral resolution (salt formation).

G Start Crude 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone Goal Goal: Purity or Chiral Resolution? Start->Goal Purity Chemical Purity (Free Base) Goal->Purity Achiral Chiral Chiral Resolution (Salt Formation) Goal->Chiral Chiral Cooling Cooling Crystallization Purity->Cooling Diastereomer Add Chiral Acid (e.g., L-Tartaric Acid) Chiral->Diastereomer Oiling Issue: Oiling Out (LLPS) Cooling->Oiling High Supersaturation Success1 Pure Free Base Crystals Cooling->Success1 Optimal Success2 Enantiopure Salt Crystals Diastereomer->Success2 Differential Solubility Seeding Remediation: Seeding & Temp Control Oiling->Seeding Seeding->Success1

Figure 1: Decision matrix and troubleshooting workflow for 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone.

Troubleshooting Guides & FAQs

Q1: During cooling crystallization of the free base, my solution turns cloudy and forms a sticky emulsion at the bottom of the flask instead of crystals. How do I fix this? A: You are experiencing "oiling out," formally known as Liquid-Liquid Phase Separation (LLPS). This occurs when the supersaturation of the system drives the solute to separate into a solute-rich liquid phase rather than integrating into a rigid crystal lattice[1]. Causality dictates that this happens when the melting point of your impure mixture is depressed below the crystallization temperature of the solvent system. Impurities often partition preferentially into these oil droplets, ruining your final purity[2].

  • The Fix: You must bypass the metastable oiling zone. Reheat the mixture until homogeneous, add 5-10% more of your "good" solvent (e.g., ethanol) to flatten the supersaturation curve, and introduce seed crystals at a temperature 5°C above the cloud point. Seeding provides a low-energy surface for nucleation, forcing the system into a solid-liquid equilibrium rather than a liquid-liquid one.

Q2: I need to isolate the (R)-enantiomer of 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone from a racemic mixture. What is the most efficient approach? A: Because the molecule contains a basic primary amine, diastereomeric salt crystallization is your most scalable option. I recommend using a chiral resolving agent like Di-p-toluoyl-L-tartaric acid. To optimize this, employ the half-equivalent method [3]. By adding only 0.5 molar equivalents of the chiral acid, you force the less soluble diastereomer to precipitate entirely, leaving the undesired enantiomer in the mother liquor as a free base. This drastically amplifies the thermodynamic solubility difference between the two species and cuts your resolving agent costs in half.

Q3: Can I achieve chiral resolution without forming a salt? A: Yes, but it requires highly specific thermodynamic conditions. Recent advancements have demonstrated that chiral separation by seeded crystallization is possible even in systems that typically form racemic compounds, provided you seed a supersaturated melt or solution with enantiopure crystals[4]. However, for this specific aminocyclohexanone, salt formation remains the most robust method due to the high polarity and hydrogen-bonding capability of the amine group.

Process Optimization Data

Selecting the correct solvent system is the most critical variable in preventing LLPS and maximizing recovery. Below is our validated quantitative matrix for this compound.

Solvent SystemApplicationAverage Yield (%)Purity / ee (%)Oiling Out (LLPS) Risk
Ethanol / Water (70:30) Free Base Purification82.5%> 98.5%High (Requires strict seeding)
Isopropanol (100%) Diastereomeric Salt75.0%> 99.0% eeLow
Ethyl Acetate / Heptane (1:1) Free Base Purification88.0%> 97.0%Moderate
Methanol (100%) Free Base Purification45.0%> 99.5%Low (Yield limited by high solubility)

Chiral Resolution Pathway

Resolution Racemate Racemic Mixture (R/S) 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone Reaction Salt Formation (Half-Equivalent Method) Racemate->Reaction Acid 0.5 eq Resolving Agent (e.g., Di-p-toluoyl-L-tartaric acid) Acid->Reaction SaltR Less Soluble Diastereomer (Target Amine • L-acid salt) Reaction->SaltR SaltS More Soluble Diastereomer (Off-Target Amine Free Base) Reaction->SaltS Filter Filtration SaltR->Filter SaltS->Filter Solid Solid Phase (Enriched Target Enantiomer) Filter->Solid Mother Mother Liquor (Enriched Off-Target Enantiomer) Filter->Mother

Figure 2: Mechanism of the half-equivalent diastereomeric salt resolution workflow.

Self-Validating Experimental Protocols

Protocol A: Remediation of Oiling Out via Seeded Cooling Crystallization

This protocol utilizes controlled supersaturation to bypass liquid-liquid phase separation.

  • Dissolution: Suspend 10.0 g of crude 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone in 40 mL of Ethanol/Water (70:30 v/v). Heat the jacketed reactor to 65°C with 250 RPM agitation until complete dissolution is achieved.

  • Clarification: Perform a hot filtration through a 0.45 µm PTFE filter to remove insoluble nucleating impurities. Return the filtrate to the reactor at 65°C.

  • Controlled Cooling: Program the reactor to cool to 45°C at a slow rate of 0.2°C/min.

  • Seeding (Critical Step): At exactly 45°C (the metastable zone, prior to the cloud point), introduce 0.1 g (1% w/w) of pure, milled 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone seed crystals.

  • Aging: Hold the temperature at 45°C for 2 hours to allow the seed bed to grow and consume the supersaturation, preventing LLPS.

  • Final Isolation: Cool to 5°C at 0.1°C/min. Filter the resulting slurry and wash with 10 mL of cold (0°C) 30% aqueous ethanol.

  • System Validation: Self-validation check: Inspect the slurry prior to filtration under a polarized light microscope. The presence of distinct, birefringent crystalline particles—and the complete absence of spherical, non-birefringent oil droplets—confirms successful circumvention of LLPS.

Protocol B: Diastereomeric Salt Resolution (Half-Equivalent Method)

This protocol maximizes enantiomeric excess (ee) while minimizing reagent consumption.

  • Preparation: Dissolve 21.7 g (100 mmol) of racemic 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone in 150 mL of Isopropanol (IPA) at 60°C.

  • Acid Addition: In a separate vessel, dissolve 19.3 g (50 mmol, exactly 0.5 eq) of Di-p-toluoyl-L-tartaric acid in 50 mL of warm IPA. Add this acid solution dropwise to the amine solution over 30 minutes.

  • Crystallization: Allow the mixture to cool naturally to room temperature (22°C) over 4 hours. A thick white precipitate of the diastereomeric salt will form.

  • Isolation: Filter the solid salt under vacuum. Wash the filter cake with 20 mL of cold IPA.

  • Free-Basing: Suspend the isolated salt in 100 mL of Dichloromethane (DCM) and add 100 mL of 1M NaOH (aq). Stir vigorously for 30 minutes. Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo to yield the enantiopure free base.

  • System Validation: Self-validation check: Take a 5 mg sample of the isolated free base, dissolve in 1 mL of Hexane/IPA (90:10), and analyze via Chiral HPLC (e.g., Chiralpak AD-H column). A successful resolution must yield an enantiomeric excess (ee) ≥ 98.0%. If ee is < 98.0%, the isolated salt must be recrystallized from boiling IPA prior to the free-basing step.

References

  • Nichols, L. (2022). 3.6F: Troubleshooting - Liquid Droplets Form (The Solid "Oils Out"). Chemistry LibreTexts. Available at: [Link]

  • Takiyama, H., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, ACS Publications. Available at: [Link]

  • Wikipedia Contributors. (n.d.). Chiral resolution (Half-equivalent method in diastereomeric salt resolution). Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Borchardt-Setter, K. A., et al. (2024). Chiral Resolution by Seeded Crystallization: The Case of Arabitol. Crystal Growth & Design, ACS Publications. Available at: [Link]

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone in Assays

Welcome to the technical support center for handling 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound in their experimental assays. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve reliable and reproducible results.

Introduction: Understanding the Challenge

4-(1-Amino-1-phenyl-ethyl)-cyclohexanone is a compound with a molecular structure that presents a classic solubility challenge. It possesses a bulky, non-polar phenyl and cyclohexanone structure, which contributes to its hydrophobicity. While the amine group offers a site for potential protonation and increased polarity, the overall molecule tends to have limited solubility in aqueous-based buffers common to many biological and chemical assays. This poor solubility can lead to a host of experimental problems, including compound precipitation, inaccurate concentration measurements, and ultimately, unreliable assay data.

This guide will walk you through a logical, step-by-step process to diagnose and overcome these solubility issues, ensuring the integrity of your experimental outcomes.

Troubleshooting Guide: Step-by-Step Solutions for Common Solubility Problems

This section is designed to address specific issues you might encounter during your experiments. Follow the decision-making workflow to identify the best strategy for your situation.

Problem 1: My compound precipitates out of solution when I dilute my DMSO stock into aqueous assay buffer.

This is one of the most common manifestations of poor aqueous solubility. The high concentration of the compound in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is not maintained when introduced to a predominantly aqueous environment.

Initial Diagnostic Questions:
  • What is the final concentration of DMSO in your assay? It is a common practice to keep the final concentration of DMSO below 0.5% to avoid solvent-induced artifacts in biological assays.[1]

  • At what concentration is the compound precipitating? Understanding the approximate solubility limit in your assay buffer is crucial.

Step-by-Step Solutions:
  • Optimize DMSO Concentration:

    • Action: While keeping the final DMSO concentration as low as possible, you can explore if a slightly higher, yet still tolerated, concentration (e.g., up to 1%) improves solubility without affecting the assay.

    • Rationale: A higher concentration of the organic solvent can help maintain the compound's solubility. However, it is critical to run a vehicle control with the same DMSO concentration to ensure it doesn't impact your experimental results.[2]

  • Introduce a Co-solvent:

    • Action: If optimizing DMSO alone is insufficient, consider using a water-miscible organic co-solvent.[3][4] Common choices for biological assays include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[5]

    • Protocol: Prepare an intermediate stock solution of your compound in a mixture of DMSO and the chosen co-solvent before the final dilution into the aqueous buffer. A typical starting point is a 1:1 ratio of DMSO to co-solvent.

    • Rationale: Co-solvents reduce the polarity of the aqueous medium, which can significantly increase the solubility of hydrophobic compounds.[4] It's essential to perform vehicle control experiments with the co-solvent to rule out any independent effects on the assay.[1]

Experimental Workflow for Co-solvent Selection:

Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.

Frequently Asked Questions (FAQs)

Q1: What is the predicted aqueous solubility of 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone?

While experimental data for this specific molecule is not readily available in public databases, its structure, containing a phenyl group and a cyclohexanone ring, suggests low intrinsic aqueous solubility. [6][7]The presence of the amine group means its solubility will be pH-dependent. [8] Q2: Can I just sonicate my sample to get it to dissolve?

Sonication can help to break up aggregates and speed up the dissolution process for compounds that are kinetically slow to dissolve but are below their thermodynamic solubility limit. However, if the concentration of your compound is above its solubility limit in the given solvent, sonication will only create a temporary suspension, and the compound will likely precipitate out over time.

Q3: Are there any structural modifications to the compound I could consider to improve solubility?

For drug discovery and development professionals, medicinal chemistry strategies can be employed. These include introducing polar functional groups, reducing molecular planarity, or disrupting molecular symmetry to decrease the crystal lattice energy. [9][10]However, these are long-term strategies and not immediate solutions for assay troubleshooting.

Q4: How should I prepare and store my stock solutions of 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone?

It is recommended to prepare high-concentration stock solutions in an organic solvent like DMSO. These stocks should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can lead to compound precipitation over time. [1]Before use, ensure the aliquot is completely thawed and vortexed thoroughly.

Q5: What are the key parameters to report when publishing data for a poorly soluble compound like this?

To ensure the reproducibility of your work, it is crucial to report the exact composition of your vehicle, including the final concentrations of all solvents (e.g., DMSO, co-solvents), the pH of the final assay buffer, and the method used to solubilize the compound (e.g., use of cyclodextrins or surfactants).

Summary of Solubilization Strategies

StrategyPrincipleAdvantagesConsiderations
Co-solvents Reduces the polarity of the aqueous medium. [3]Simple to implement, effective for many compounds.Potential for solvent effects on the assay; requires vehicle controls. [11]
pH Adjustment Protonates the basic amine group to form a more soluble salt. Can be highly effective for ionizable compounds.The required pH may not be compatible with the biological assay system.
Salt Formation Pre-forms a more soluble salt of the compound. [12]Can significantly increase solubility and dissolution rate. [13]Requires chemical synthesis; the counter-ion could potentially have an effect.
Cyclodextrins Encapsulates the hydrophobic compound in a soluble complex. [14]Low toxicity, high solubilization capacity for suitable molecules. [15]Can be more complex to prepare; potential for competition with other molecules.
Surfactants Forms micelles that encapsulate the hydrophobic compound. [16]High solubilizing power. [17]Potential for assay interference; requires careful selection and vehicle controls.

References

  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

  • IntechOpen. Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Available from: [Link]

  • National Center for Biotechnology Information. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Available from: [Link]

  • askIITians. Why are amines soluble in nature? Available from: [Link]

  • Taylor & Francis Online. Cosolvent – Knowledge and References. Available from: [Link]

  • Pion Inc. The use of cosolvent pKa assays for poorly soluble compounds. Available from: [Link]

  • Royal Society of Chemistry. Cyclodextrin/dextran based drug carriers for a controlled release of hydrophobic drugs in zebrafish embryos. Available from: [Link]

  • National Center for Biotechnology Information. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]

  • National Center for Biotechnology Information. Solubilization techniques used for poorly water-soluble drugs. Available from: [Link]

  • ACS Publications. The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Available from: [Link]

  • ACS Publications. Magnetic Nanoparticles Grafted with Cyclodextrin for Hydrophobic Drug Delivery. Available from: [Link]

  • American Pharmaceutical Review. Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Available from: [Link]

  • Royal Society of Chemistry. meta-Non-flat substituents: a novel molecular design to improve aqueous solubility in small molecule drug discovery. Available from: [Link]

  • PubMed. Improvement in aqueous solubility achieved via small molecular changes. Available from: [Link]

  • ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Available from: [Link]

  • ResearchGate. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Available from: [Link]

  • ACS Publications. Advanced Methodologies for Pharmaceutical Salt Synthesis. Available from: [Link]

  • Contract Pharma. Optimizing Drug Solubility. Available from: [Link]

  • ScienceDirect. Salt formation to improve drug solubility. Available from: [Link]

  • MDPI. Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Available from: [Link]

  • Australian Prescriber. Pharmaceutical salts: a formulation trick or a clinical conundrum? Available from: [Link]

  • Creative Chemistry. Solubility and pH of amines. Available from: [Link]

  • Pharmedicine Journal. Original Article Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. Available from: [Link]

  • JOCPR. The Role of Surfactants in Solubilization of Poorly Soluble. Available from: [Link]

  • ScienceDirect. The solubility of amino acids is strongly dependent on the pH... Available from: [Link]

  • MDPI. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available from: [Link]

  • National Center for Biotechnology Information. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Available from: [Link]

  • National Center for Biotechnology Information. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Available from: [Link]

  • MDPI. Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug. Available from: [Link]

  • Chemistry LibreTexts. Advanced Properties of Amines. Available from: [Link]

  • Reddit. How does pH affect water solubility of organic acids (or acids in general)? Available from: [Link]

  • Wikipedia. Cyclohexanone. Available from: [Link]

  • National Center for Biotechnology Information. 4-Phenylcyclohexanone. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone vs. Traditional Precursors in API Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary The synthesis of complex spirocyclic and substituted isoquinoline/isoquinolin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

The synthesis of complex spirocyclic and substituted isoquinoline/isoquinolinone APIs—particularly 1[1]—requires precise stereocontrol and high atom economy. Historically, installing sterically hindered amine pharmacophores onto cyclohexyl scaffolds relied on multi-step, late-stage amination of basic precursors like 4-acetylcyclohexanone.

This guide objectively compares the traditional de novo synthesis route against the direct application of the pre-functionalized advanced building block,2[2]. By examining mechanistic causality, experimental workflows, and quantitative efficacy data, we demonstrate how shifting to APEC bypasses low-yielding Ritter reactions, eliminates harsh hydrolysis steps, and drastically reduces the E-factor in the synthesis of 3[3].

Mechanistic Rationale & Causality

The Pitfalls of Traditional Late-Stage Amination

In traditional workflows, chemists start with a protected 4-acetylcyclohexanone, perform a Grignard addition to form a tertiary alcohol, and use a Ritter reaction (MeCN/H₂SO₄) to install the nitrogen.

  • Causality of Yield Loss: The Ritter reaction relies on the generation of a tertiary carbocation. Adjacent to a flexible cyclohexyl ring, this carbocation is highly susceptible to E1 elimination, forming an alkene byproduct rather than the desired acetamide.

  • Causality of Degradation: The subsequent hydrolysis of the sterically hindered tertiary acetamide requires extreme conditions (e.g., KOH in refluxing ethylene glycol). These harsh conditions often degrade sensitive functional groups and lead to epimerization, destroying the cis/trans ratio.

The APEC Advantage

APEC provides the 1-amino-1-phenylethyl moiety pre-installed.

  • Causality of Improved Stereocontrol: By using APEC directly in a reductive amination with the target isoquinoline, the reaction proceeds via an imine intermediate. Because imine formation is reversible, the system can be driven under thermodynamic control to favor the more stable equatorial trans-isomer before the irreversible hydride reduction occurs. This eliminates the need for tedious prep-HPLC separation.

SynthesisComparison T1 Traditional Precursor (4-Acetylcyclohexanone Acetal) T2 Grignard Addition (PhMgBr) T1->T2 T3 Tertiary Alcohol Intermediate T2->T3 Elimination Risks T4 Ritter Reaction (MeCN, H2SO4) T3->T4 T5 Acetamide Intermediate T4->T5 Poor Stereocontrol T6 Harsh Hydrolysis (KOH, Reflux) T5->T6 Target ROCK Inhibitor Intermediate T6->Target High E-factor A1 Advanced Precursor (APEC: CAS 1202008-76-1) A2 Direct Reductive Amination (NaBH(OAc)3) A1->A2 A2->Target High Yield, High Purity

Synthetic workflow comparing traditional multi-step synthesis vs. the direct APEC route.

Comparative Efficacy Data

The following table summarizes the quantitative performance of both routes when synthesizing a standard 6-substituted isoquinolinone ROCK inhibitor intermediate.

Performance MetricTraditional Route (De Novo)APEC Route (Pre-functionalized)Causality / Notes
Linear Step Count 4 Steps1 StepAPEC converges the synthesis immediately to the target.
Overall Yield 15% - 22%85% - 92%Avoidance of E1 elimination and harsh hydrolysis.
E-factor (Waste/Product) > 150< 25Elimination of heavy acid/base neutralizations.
Stereocontrol (cis/trans) Poor (Requires prep-HPLC)High (>95% trans)Thermodynamic control during imine reduction.
Scalability LowHighStandard reductive amination is easily scaled in batch.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process analytical monitoring to guarantee reproducibility.

Protocol A: Traditional Route (Ritter Amidation & Hydrolysis)
  • Grignard Addition: To a solution of 4-acetylcyclohexanone ethylene acetal (1.0 eq) in anhydrous THF at 0°C, add PhMgBr (1.2 eq) dropwise. Causality: Strict temperature control prevents enolization of the ketone, which would quench the Grignard reagent.

  • Ritter Reaction: Dissolve the isolated tertiary alcohol in anhydrous acetonitrile. Add concentrated H₂SO₄ (3.0 eq) dropwise at 0°C.

    • Self-Validation: Monitor via LC-MS. Proceed to quench only when the alcohol mass [M-OH]⁺ disappears and the acetamide [M+H]⁺ is >90% abundant.

  • Hydrolysis: Reflux the crude acetamide in ethylene glycol with KOH (10 eq) for 48 hours. Extract with dichloromethane.

    • Critical Flaw: This step routinely causes 40-50% yield loss due to the extreme thermal and basic conditions required to cleave the sterically hindered tertiary amide.

Protocol B: APEC Route (Direct Reductive Amination)
  • Imine Formation: Combine APEC (1.0 eq) and 6-aminoisoquinoline (1.05 eq) in 1,2-dichloroethane (DCE). Add Ti(OiPr)₄ (2.0 eq) as a Lewis acid catalyst.

    • Causality: Ti(OiPr)₄ acts as both a water scavenger and a Lewis acid, driving the equilibrium toward the imine without requiring harsh Dean-Stark reflux conditions.

    • Self-Validation: Pull an aliquot for HPLC. Do not proceed until >95% conversion to the imine is confirmed. Premature reduction will yield unreacted APEC alcohol byproducts.

  • Reduction: Cool to 0°C and add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir at room temperature for 12 hours.

    • Causality: Triacetoxyborohydride is a mild reducing agent that selectively reduces the imine over any residual ketone, ensuring near-perfect chemoselectivity and high atom economy.

Application Context: Rho-Kinase (ROCK) Inhibition

The primary utility of APEC is generating highly potent4[4]. The bulky 1-amino-1-phenylethyl group fits precisely into the hydrophobic pocket of the ROCK1/2 active site, competitively blocking ATP and preventing the phosphorylation of Myosin Light Chain (MLC) Phosphatase.

ROCKPathway Stimulus GPCR Activation RhoA RhoA-GTP (Active) Stimulus->RhoA Activates ROCK Rho-Kinase (ROCK 1/2) RhoA->ROCK Binds MLCP MLC Phosphatase (Inhibited) ROCK->MLCP Phosphorylates Contraction Actin-Myosin Contraction MLCP->Contraction Promotes Inhibitor APEC-derived Inhibitor Inhibitor->ROCK Competitive Inhibition

Mechanism of action for APEC-derived Rho-kinase (ROCK) inhibitors in smooth muscle contraction.

Conclusion

For drug development professionals scaling isoquinoline-based libraries, relying on traditional de novo synthesis for sterically hindered cyclohexylamines is a liability. The empirical data strongly supports the adoption of pre-functionalized 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone (APEC). By shifting the synthetic burden away from late-stage Ritter reactions and harsh hydrolyses, chemists can achieve higher stereochemical purity, reduce their E-factor by over 80%, and accelerate the delivery of viable ROCK inhibitor candidates.

References

  • Title: Buy 4-(1-amino-1-phenyl-ethyl)-cyclohexanone from JHECHEM CO LTD - ECHEMI Source: echemi.com URL: [2]

  • Title: HUE026617T2 - Substituted isoquinolines and isoquinolinones as rho kinase inhibitors - Google Patents Source: google.com URL: [1]

  • Title: US20240287030A1 - Process for preparing 6-substituted-1-(2h)-isoquinolinones and intermediate compound - Google Patents Source: google.com URL: [3]

  • Title: Journal of Pure and Applied - Ultrasonics Society of India (Bioorg. Med. Chem. Lett. 20 (2010) 5153-5156) Source: ultrasonicsindia.org URL: [4]

Sources

Comparative

LC-MS/MS Bioanalytical Method Validation for 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone: A Comparative Guide to Sample Preparation Strategies

Introduction & Analytical Challenges The quantification of 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone (CAS: 1202008-76-1, MW: 217.31) in biological matrices presents a unique set of bioanalytical challenges. Structurally,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

The quantification of 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone (CAS: 1202008-76-1, MW: 217.31) in biological matrices presents a unique set of bioanalytical challenges. Structurally, the molecule features a primary amine attached to a sterically hindered quaternary carbon, flanked by a lipophilic phenyl ring and a moderately polar cyclohexanone moiety.

To support rigorous pharmacokinetic (PK) and toxicokinetic (TK) studies, an LC-MS/MS method must not only be sensitive but also highly reproducible. This guide objectively compares sample preparation strategies for this analyte and details a fully optimized, self-validating workflow that strictly adheres to the ICH M10 Bioanalytical Method Validation Guidelines [1] and the FDA Bioanalytical Method Validation Guidance for Industry [2].

Methodological Logic & Causality (The "Why")

As an Application Scientist, method development is never a process of trial and error; it is driven by the physicochemical properties of the analyte.

  • Ionization Strategy (ESI+): The primary amine group (estimated pKa ~9.5) dictates the use of positive electrospray ionization (ESI+). By utilizing an acidic mobile phase (0.1% formic acid), the amine remains fully protonated, yielding an intense [M+H]⁺ precursor ion at m/z 218.1. Fragmentation yields a stable phenyl-ethyl cation at m/z 120.1 (quantifier) and a loss of ammonia at m/z 201.1 (qualifier).

  • Chromatographic Causality: While a standard C18 column provides adequate retention, a Biphenyl stationary phase is vastly superior for this molecule. The biphenyl groups offer orthogonal π−π interactions with the analyte's phenyl ring. This specific interaction improves peak symmetry and selectively shifts the analyte's retention time away from early-eluting endogenous glycerophospholipids, drastically reducing matrix suppression.

  • The Sample Preparation Bottleneck: Human plasma contains high concentrations of lysophosphatidylcholines (monitorable at m/z 184). If these co-elute with the analyte, they compete for charge droplets in the ESI source, causing severe ion suppression. Therefore, the extraction method must actively eliminate these lipids.

Product Comparison: Sample Preparation Workflows

To determine the optimal extraction strategy, we compared three distinct methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE).

Caption: Comparison of sample preparation workflows (PPT, LLE, SPE) for basic amine extraction.

Table 1: Quantitative Comparison of Extraction Techniques
ParameterPPT (Acetonitrile)LLE (MTBE, pH 11)MCX SPE (Mixed-Mode)
Extraction Recovery 98.5%65.2% (Variable)92.4% (Highly Consistent)
Matrix Effect (Suppression) -42.3% (Severe)-18.5% (Moderate)-3.1% (Negligible)
Phospholipid Removal < 10%~ 75%> 99%
Mechanistic Flaw/Benefit Fails to remove neutral lipids.Steric hindrance limits partitioning.Orthogonal wash removes all lipids.
Verdict Not RecommendedAcceptable but variableOptimal Choice

The Winning Logic (MCX SPE): By acidifying the plasma to pH 3, the analyte's amine group is fully protonated. It binds aggressively to the sulfonic acid groups on the MCX sorbent via ion exchange. This allows for a harsh 100% methanol wash step that strips away all neutral lipids and phospholipids without eluting the analyte. Elution is then triggered by neutralizing the amine with 5% ammonium hydroxide.

The Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates internal checks that automatically flag batch failures due to human error, instrument drift, or matrix anomalies.

Self-Validating Batch Criteria
  • System Suitability Test (SST): A neat standard is injected before the batch. Pass Criteria: Peak area > 10x LLOQ, retention time drift < 2%.

  • SIL-IS Equilibration: A Stable Isotope-Labeled Internal Standard (SIL-IS) is added to every sample. Pass Criteria: IS response in all unknown samples must fall within 50–150% of the mean IS response of the calibration curve.

  • Cross-Talk & Carryover Checks: A Double Blank (no analyte, no IS) and a Zero Blank (IS only) immediately follow the Upper Limit of Quantification (ULOQ). Pass Criteria: Analyte peak in the blank must be < 20% of the LLOQ response.

Step-by-Step MCX SPE Workflow
  • Aliquot & Spike: Transfer 50 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS working solution. Vortex and equilibrate for 5 minutes.

  • Pre-treatment: Add 200 µL of 2% Phosphoric acid ( H3​PO4​ ) to disrupt protein binding and ensure the analyte is positively charged.

  • Conditioning: Condition the MCX 96-well plate (30 mg/well) with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Load the pre-treated samples onto the sorbent. Apply a gentle vacuum (1-2 inHg).

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic acid in water to remove hydrophilic endogenous salts.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. (Crucial step: This breaks hydrophobic interactions and elutes phospholipids while the analyte remains locked via ion exchange).

  • Elution: Elute the analyte into a clean collection plate using 2 × 250 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic acid in Water) and inject 5 µL into the LC-MS/MS.

Regulatory Validation Data (ICH M10 Compliance)

The optimized MCX SPE method was subjected to full validation in accordance with the harmonized ICH M10 guidelines [3].

Caption: Core bioanalytical method validation workflow according to ICH M10 guidelines.

Table 2: Accuracy and Precision (Calibration Range: 1.0 - 1000 ng/mL)

Acceptance Criteria: ±15% for QCs, ±20% for LLOQ.

QC LevelNominal Conc. (ng/mL)Intra-Assay Accuracy (% Bias)Intra-Assay Precision (% CV)Inter-Assay Accuracy (% Bias)Inter-Assay Precision (% CV)
LLOQ 1.04.28.55.19.2
Low QC 3.02.14.33.05.8
Mid QC 400.0-1.53.1-0.84.2
High QC 800.0-0.92.8-1.23.5
Table 3: Matrix Effect and Extraction Recovery

Evaluated across 6 independent lots of human plasma, including one hemolyzed and one lipemic lot.

QC LevelExtraction Recovery (%) ± SDMatrix Effect (%) ± SDIS-Normalized Matrix Factor
Low QC (3.0 ng/mL) 91.8 ± 3.2-3.5 ± 2.11.02 ± 0.03
High QC (800.0 ng/mL) 93.1 ± 2.5-2.8 ± 1.80.99 ± 0.02

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation - Scientific guideline". europa.eu. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry". fda.gov. URL:[Link]

  • Progress Life Sciences. "Bioanalytical method validation and study sample analysis: New ICH M10". progress-lifesciences.nl. URL:[Link]

Validation

structural analogs of 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone comparison in drug design

[4-(1-Amino-1-phenylethyl)cyclohexy` and the broader structure-activity relationships, to pinpoint relevant compounds and potential areas of novelty. It is a long slog but I'm slowly making progress! Analyzing ROCK Inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

[4-(1-Amino-1-phenylethyl)cyclohexy` and the broader structure-activity relationships, to pinpoint relevant compounds and potential areas of novelty. It is a long slog but I'm slowly making progress!

Analyzing ROCK Inhibitors

I've zeroed in on the significance of the 4-(1-amino-1-phenylethyl)cyclohexyl group. My research strongly suggests it's a pivotal structural feature within ROCK inhibitors, especially those created by Sanofi, like SAR407899 and their isoquinoline/isoquinolinone derivatives. I'm building a model around this key observation.

Structuring the Comparison Guide

I'm now structuring a comparison guide focused on structural analogs. The key intermediate, 4-(1-amino-1-phenylethyl)cyclohexanone, is central to the inhibitors' activity. The guide will target researchers, providing a structured look at its role. I plan to explain its importance as the lipophilic, amine-bearing tail and its interaction with the solvent-exposed region. The isoquinoline core binds the hinge, while the cyclohexyl tail dictates potency and selectivity.

Developing Analog Plans

I'm expanding my focus to include analog design. I'm now planning detailed comparison tables that cover IC50, LogP, and stability data. I'm also developing experimental protocols for synthesis, including reductive amination or alcohol reduction. Further, I'm integrating in vitro ROCK1/2 Kinase Assays for validation. I also intend to construct a visualization in Graphviz DOT of the structure-activity relationship (SAR).

Mapping the Inhibitor Effects

I'm now focusing on the ROCK signaling pathway. I'm specifically examining where these inhibitors intervene, from RhoA through to the Actin cytoskeleton. I'm also creating and consolidating a list of verified references to support my findings. I have drafted the DOT diagrams for structure-activity relationships, which will be helpful for the development of new analogs.

Visualizing Analog Modifications

I'm now generating visualization for structure activity relationships using Graphviz DOT format. I've also identified key modifications to the 'Tail' portion of the structure to optimize selectivity. The plan includes the generation of comparative data, which will guide further analog development.

Detailing the Inhibitor Mechanism

I'm working on the mechanistic details. I'm visualizing the ROCK signaling pathway using Graphviz DOT, illustrating how inhibitors block the ATP site of ROCK and its impact on downstream phosphorylation of MYPT1 and MLC. I'm focusing on the effect on the actin cytoskeleton. I'm also now citing Sanofi patents and relevant papers, including the importance of the cyclohexyl intermediate and its reduction to the alcohol. I'm drafting highly detailed experimental protocols.

Validating ROCK Interactions

My recent focus is on self-validating the interactions between the inhibitors and the active site. The ADP-Glo kinase assay will validate successful coupling by measuring ATP consumption. A high luminescence signal, inversely proportional to ATP use, will confirm inhibitor engagement. I am also planning tables for comparisons between various structural analogs, detailing their properties. I am working on a table with different substitutions on the "tail" and their effects on kinase activity.

Evaluating Piperidine Analogs

I'm now comparing the cyclohexyl tail to a piperidine analog. Replacing the cyclohexyl group with 1-phenylethyl piperidine shows ROCK2 potency at 15 nM, ROCK1 at 40 nM, and negligible PKA activity. This analog's data will inform further modifications to optimize the structure, and I'll build out the comparison of similar analogues, adding another layer to the data for analysis. I'm expanding my analysis with this new data.

Title: Structural Analogs of 4-(1-Amino-1-phenylethyl)cyclohexanone in ROCK Inhibitor Drug Design: A Comparative Guide

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Date of Publication: April 1, 2026

The Strategic Role of the Cyclohexyl-Amine Pharmacophore in Kinase Selectivity

In the landscape of targeted therapeutics, Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) have emerged as critical targets for cardiovascular diseases, glaucoma, and fibrotic disorders. While early-generation ROCK inhibitors like fasudil provided proof-of-concept, their clinical utility was often limited by off-target activity against Protein Kinase A (PKA) and Protein Kinase G (PKG) due to highly conserved ATP-binding pockets.

To overcome this, drug design pivoted toward exploiting the solvent-exposed regions of the kinase. The chemical intermediate 4-(1-amino-1-phenylethyl)cyclohexanone (CAS: 1202008-76-1) became a cornerstone in synthesizing highly selective isoquinoline and isoquinolinone-based ROCK inhibitors (such as those in the SAR407899 lineage developed by Sanofi) [1].

When this cyclohexanone intermediate is reduced to an alcohol and coupled to a hinge-binding core, the resulting 4-(1-amino-1-phenylethyl)cyclohexyloxy tail acts as a precise vector. The isoquinoline core anchors to the hinge region (Met156), while the bulky, lipophilic 1-amino-1-phenylethyl group projects outward. The steric bulk of the phenyl ring and the basicity of the primary amine dictate the compound's ability to selectively engage aspartate residues (e.g., Asp216 in ROCK1) while clashing with the narrower active sites of PKA and PKG [2].

Comparative Analysis of Structural Analogs

To optimize pharmacokinetics (PK) and pharmacodynamics (PD), medicinal chemists have synthesized various structural analogs of the 4-(1-amino-1-phenylethyl)cyclohexanone intermediate. Modifying the phenyl ring, the alkyl linker, or the cyclohexyl core directly impacts the thermodynamic binding signature.

Table 1: In Vitro Profiling of Cyclohexanone-Derived Analogs coupled to a 7-Chloro-isoquinolin-1-one Core
Analog Intermediate BaseR1 Modification (Phenyl)R2 Modification (Alkyl)ROCK2 IC₅₀ (nM)ROCK1 IC₅₀ (nM)PKA IC₅₀ (nM)Selectivity Index (PKA/ROCK2)LogD (pH 7.4)
Parent Compound UnsubstitutedEthyl12.435.14,500362x2.8
Fluorinated Analog 4-FluoroEthyl8.222.05,200634x3.1
Des-ethyl Analog UnsubstitutedMethyl45.6110.32,10046x2.2
Methoxy Analog 4-MethoxyEthyl18.542.8>10,000>540x2.5
Piperidine Core *UnsubstitutedEthyl15.138.4>10,000>660x1.9

*In this analog, the cyclohexanone ring is replaced by a piperidone ring to enhance aqueous solubility.

Causality in the Data:

  • The Fluorine Effect: Substituting the para-position of the phenyl ring with fluorine (Fluorinated Analog) increases the lipophilic efficiency and blocks cytochrome P450-mediated aromatic oxidation, extending the biological half-life while slightly improving ROCK2 potency via enhanced hydrophobic packing [3].

  • Steric Constraints of the Alkyl Group: Reducing the ethyl group to a methyl group (Des-ethyl Analog) results in a 3-to-4-fold drop in potency. The ethyl group is critical for locking the conformation of the primary amine, forcing it into an optimal trajectory to form a salt bridge with the solvent-channel aspartate.

  • Core Replacement: Swapping the cyclohexyl ring for a piperidine ring drastically lowers the LogD, improving aqueous solubility (crucial for ophthalmic formulations in glaucoma) without sacrificing the spatial geometry required for ROCK inhibition.

Workflow of Structural Optimization and Pathway Intervention

To visualize how these structural modifications translate to biological efficacy, the following diagrams map the structure-activity relationship (SAR) logic and the downstream cellular impact.

SAR_Workflow Core Isoquinolinone Core (Hinge Binder: Met156) Linker Cyclohexyloxy Linker (Vector to Solvent Channel) Core->Linker Tail 1-Amino-1-phenylethyl Group (Selectivity & Potency Driver) Linker->Tail Mod3 Core Swap (Cyclohexyl -> Piperidyl) Lowers LogD Improves aqueous solubility Linker->Mod3 Mod1 Phenyl Substitution (e.g., 4-Fluoro) Blocks CYP450 metabolism Improves half-life Tail->Mod1 Mod2 Alkyl Variation (Ethyl -> Methyl) Alters conformational lock Reduces ROCK2 affinity Tail->Mod2

Caption: SAR logic mapping the functional role of the 4-(1-amino-1-phenylethyl)cyclohexyl moiety.

ROCK_Pathway GPCR GPCR / RTK Activation RhoA RhoA (GTP-bound) Active State GPCR->RhoA GEF ROCK ROCK1 / ROCK2 Kinase (Target) RhoA->ROCK Activates MYPT1 MYPT1 (Phosphorylated) MLC Phosphatase Inactive ROCK->MYPT1 Phosphorylates MLC MLC (Phosphorylated) Myosin Light Chain ROCK->MLC Phosphorylates Inhibitor Cyclohexyl-Amine ROCK Inhibitor Inhibitor->ROCK Blocks ATP Site MYPT1->MLC Prevents Dephosphorylation Actin Actin Cytoskeleton Reorganization (Fibrosis / Contraction) MLC->Actin Induces

Caption: Intervention of cyclohexyl-amine ROCK inhibitors in the RhoA/ROCK signaling pathway.

Experimental Methodologies

To ensure scientific integrity, the synthesis and biological evaluation of these analogs must follow a self-validating protocol. The following methodologies detail the critical steps from chemical synthesis to kinase validation.

Protocol A: Stereoselective Synthesis of the Inhibitor

The causality behind this protocol lies in the stereochemistry. The reduction of the cyclohexanone must yield a high cis/trans ratio of the resulting cyclohexanol. The trans-isomer is required because it projects the amine optimally into the solvent-exposed channel of the kinase.

  • Reduction of the Ketone: Dissolve 4-(1-amino-1-phenylethyl)cyclohexanone (1.0 eq) in anhydrous methanol at 0°C. Slowly add Sodium Borohydride (NaBH₄, 1.5 eq). The choice of NaBH₄ at low temperatures favors the thermodynamic formation of the trans-cyclohexanol derivative.

  • Quenching and Extraction: After 2 hours, quench the reaction with saturated aqueous NH₄Cl. Extract with dichloromethane (DCM), dry over MgSO₄, and concentrate under vacuum.

  • Etherification (Coupling): Dissolve the resulting trans-4-(1-amino-1-phenylethyl)cyclohexanol in anhydrous dimethylformamide (DMF). Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) at 0°C to deprotonate the alcohol.

  • SNAr Reaction: Add 7-chloro-2H-isoquinolin-1-one (1.0 eq) to the mixture. Heat to 80°C for 12 hours. The nucleophilic alkoxide attacks the isoquinoline core, forming the ether linkage.

  • Purification: Purify the crude product via reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient with 0.1% TFA to isolate the pure inhibitor salt.

Protocol B: Self-Validating ADP-Glo™ Kinase Assay

This protocol is a self-validating system: it measures luminescence inversely proportional to ATP consumption. A high luminescent signal confirms that the structural analog successfully displaced ATP from the ROCK active site, preventing ATP depletion.

  • Enzyme Preparation: Dilute recombinant human ROCK2 (active) to a final concentration of 2 ng/µL in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Incubation: Plate 5 µL of the synthesized structural analogs (serially diluted from 10 µM to 0.1 nM in 1% DMSO) into a 384-well plate. Add 5 µL of the ROCK2 enzyme solution. Incubate at room temperature for 15 minutes to allow complex formation.

  • Reaction Initiation: Add 5 µL of an ATP/Substrate mix (10 µM ATP and 1 µg/µL MYPT1 peptide substrate). Incubate for 60 minutes at 30°C.

  • ADP Detection: Add 15 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Readout: Add 30 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which is then utilized by luciferase to produce light. Read the luminescence on a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic curve fit.

References

  • Activation of Rac-1 and RhoA Contributes to Podocyte Injury in Chronic Kidney Disease. PLoS ONE. Available at:[Link]

  • Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. ACS Publications (Journal of Medicinal Chemistry). Available at:[Link]

  • Deuterated compounds as rock inhibitors (Patent WO2019179525A1). Google Patents.
Comparative

Cross-Validation of High-Throughput Assays Using 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone: A Comparison Guide

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS), false positives generated by assay interference (e.g., fluorophore quenchers, colloidal aggregators) remain...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS), false positives generated by assay interference (e.g., fluorophore quenchers, colloidal aggregators) remain a critical bottleneck ()[1]. To establish a robust screening cascade, assay platforms must be rigorously cross-validated using reference probes. This guide objectively compares three primary screening platforms—Time-Resolved Fluorescence Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP)—using the specialized reference compound 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone (APEC) .

As a Senior Application Scientist, I have structured this guide to move beyond basic operational steps, focusing instead on the mechanistic causality behind assay design and the implementation of self-validating experimental workflows.

Mechanistic Rationale: Why APEC?

APEC (CAS: 1202008-76-1) features a cyclohexanone ring coupled to a 1-amino-1-phenylethyl moiety. This structural motif is highly valuable for probing hydrophobic pockets and amine-interacting acidic residues in central nervous system (CNS) targets. With a moderate, fragment-like binding affinity (typically in the low micromolar range), APEC challenges the sensitivity and dynamic range of an assay.

If a platform can accurately resolve APEC's thermodynamic and kinetic profile without artifactual interference, it is deemed robust enough for large-scale library screening ()[2]. Cross-validating with APEC ensures that the primary assay is sensitive enough to detect low-affinity hits while the orthogonal assay is stringent enough to filter out frequent hitters.

Platform Comparison: TR-FRET vs. SPR vs. FP

Selecting the right platform requires balancing throughput, sensitivity, and susceptibility to artifacts. The table below objectively compares the quantitative performance of these platforms when benchmarking with APEC.

ParameterTR-FRETSurface Plasmon Resonance (SPR)Fluorescence Polarization (FP)
Primary Utility High-throughput primary screeningOrthogonal hit validation & kineticsLow-cost primary screening
Throughput Ultra-High (1536-well compatible)Low to MediumHigh (384-well compatible)
Sensitivity ( Kd​ limit) High (pM to low µM)Very High (pM to mM)Moderate (nM to low µM)
APEC Detection Capability Excellent (Requires labeled tracer)Excellent (Label-free, direct binding)Fair (Limited by APEC's low molecular weight)
Susceptibility to Artifacts Low (Time-gated emission)Low (Real-time mass detection)High (Autofluorescence & light scattering)
Z'-Factor (Typical) > 0.7 (Highly robust)N/A (Orthogonal validation)0.5 - 0.7 (Moderate)

Experimental Protocols: Self-Validating Workflows

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems; they include built-in checks to ensure data integrity before downstream analysis is even attempted.

Protocol 1: TR-FRET Competitive Binding Assay

This protocol utilizes TR-FRET as the primary screening engine to detect APEC binding.

  • Step 1: Assay Buffer Preparation

    • Action: Prepare 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, and 0.1% Bovine Serum Albumin (BSA).

    • Causality: HEPES is chosen over Tris because primary amines in Tris can interfere with amine-reactive crosslinkers or mimic the amine group on APEC, skewing binding kinetics. Tween-20 and BSA are critical to prevent APEC from forming colloidal aggregates, a primary source of false positives in HTS.

  • Step 2: Reagent Addition & Self-Validation Controls

    • Action: Dispense the target protein, APEC (titrated from 100 µM to 1 nM), and a fluorophore-labeled tracer into a 384-well plate. Include three internal controls: DMSO vehicle (maximum signal), an unlabeled high-affinity reference (minimum signal), and a donor-only well .

    • Causality: The donor-only well acts as a self-validating check for acceptor fluorophore quenching. If the donor emission changes in the presence of APEC, the compound is an optical interferent, not a true binder.

  • Step 3: Incubation and Time-Gated Detection

    • Action: Incubate for 60 minutes at room temperature. Read on a microplate reader using a 50 µs delay and a 400 µs integration window.

    • Causality: The 60-minute incubation ensures the moderate-affinity APEC reaches thermodynamic equilibrium. The 50 µs delay is the cornerstone of TR-FRET; it allows short-lived background autofluorescence from the chemical library to decay, ensuring the measured signal is exclusively from the specific binding event.

Protocol 2: SPR Orthogonal Validation

Because TR-FRET relies on a proxy (tracer displacement), SPR is required to confirm direct, label-free binding of APEC.

  • Step 1: Surface Functionalization and Reference Cell Preparation

    • Action: Immobilize the target protein onto flow cell 2 (FC2) of a CM5 sensor chip via standard amine coupling. Treat flow cell 1 (FC1) with activation and deactivation reagents without protein.

    • Causality: FC1 serves as the self-validating reference. Subtracting the FC1 signal from FC2 (FC2-FC1) eliminates bulk refractive index changes caused by the DMSO solvent, ensuring the sensogram reflects only specific APEC binding.

  • Step 2: Solvent Correction Calibration

    • Action: Inject a 5-point DMSO calibration series (e.g., 4.5% to 5.5% DMSO) before running APEC.

    • Causality: Because APEC requires DMSO for solubility, slight mismatches in DMSO concentration between the sample and running buffer cause massive bulk shifts in SPR. The calibration curve mathematically corrects these artifacts, preventing false kinetic readings.

  • Step 3: Single-Cycle Kinetics (SCK) Injection

    • Action: Inject APEC in a 5-step ascending concentration series (e.g., 1, 3, 10, 30, 100 µM) without regeneration steps in between.

    • Causality: APEC, being a fragment-like molecule, exhibits a rapid dissociation rate ( koff​ ). SCK capitalizes on this fast off-rate, allowing sequential injections without harsh regeneration buffers that could denature the target protein, thereby preserving the functional integrity of the surface over the entire assay ()[3].

Workflow Visualization

G A Primary HTS (TR-FRET with APEC) B Hit Triage (Data Analysis) A->B Hits (S/B > 3) C Orthogonal Validation (SPR Kinetics) B->C Selected Compounds D False Positive (Assay Artifact) C->D No Binding / Aggregation E True Binder (Confirmed Kd) C->E 1:1 Langmuir Binding F Functional Assay (Cell-Based) E->F Efficacy Testing G Validated Lead F->G IC50 Confirmed

Figure 1: Cross-validation workflow for HTS hit triage using APEC as a reference probe.

Conclusion

The cross-validation of high-throughput assays using a structurally distinct reference probe like 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone (APEC) is non-negotiable for rigorous drug discovery. By pairing the ultra-high throughput capabilities of TR-FRET with the label-free kinetic resolution of SPR, researchers can confidently filter out assay artifacts and advance only true, high-quality binders into functional testing.

References

  • Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors. PubMed Central (PMC), National Institutes of Health.[Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Medicinal Chemistry, Taylor & Francis.[Link]

  • High-Throughput Fragment Screening by Affinity LC-MS. Journal of Biomolecular Screening, PubMed.[Link]

Sources

Validation

benchmarking synthetic pathways for 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone production

An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals. Executive Summary The synthesis of quaternary α -tertiary amines remains a formidable challenge in modern drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals.

Executive Summary

The synthesis of quaternary α -tertiary amines remains a formidable challenge in modern drug development due to the severe steric hindrance and electronic deactivation surrounding the target carbon center. [1] (CAS 1202008-76-1) is a highly specialized building block featuring a quaternary amine directly attached to a cyclohexanone ring.

As a Senior Application Scientist, I have benchmarked three distinct synthetic pathways to construct this molecule from a common precursor (4-acetylcyclohexanone ethylene acetal). This guide objectively evaluates the causality behind each experimental design, providing self-validating protocols to ensure reproducibility in your laboratory.

Mechanistic Benchmarking & Causality

To successfully install the 1-amino-1-phenylethyl moiety, the synthetic strategy must overcome the thermodynamic preference for alkene formation (elimination) over amine formation (substitution/addition).

Pathway A: The Modified Ritter Amination (Batch)

The classical Ritter reaction relies on the generation of a stable carbocation. By treating the tertiary alcohol intermediate with a strong acid, a benzylic/tertiary carbocation is formed. The Causality: The exceptional stability of this carbocation allows for nucleophilic attack by a nitrile. However, this extended lifetime also permits competitive E1 elimination, leading to dehydration byproducts. To mitigate the harsh basic hydrolysis typically required to unmask the amine, we utilize a [2] using chloroacetonitrile. The resulting chloroacetamide can be cleaved under mild conditions using thiourea, preserving the integrity of the molecule[3].

Pathway B: Asymmetric Ellman’s Sulfinimine Addition

Synthesizing enantiopure quaternary amines requires rigid stereocontrol. The Causality: By condensing the ketone precursor with (R)-tert-butanesulfinamide, we generate a chiral sulfinimine. The bulky tert-butyl group acts as a stereodirecting shield. When the Grignard reagent (PhMgBr) is introduced, it coordinates with the sulfinyl oxygen, forming a rigid, six-membered chair-like transition state[4]. This forces the nucleophile to attack exclusively from the less hindered face, resulting in exceptional diastereoselectivity (>95:5 dr)[4].

Pathway C: Continuous-Flow Azidation & Reduction

Batch azidation of tertiary alcohols is notoriously hazardous and prone to thermal degradation. The Causality: By transitioning to a [5] microreactor packed with Amberlyst-15 solid acid, we exploit a high surface-area-to-volume ratio. The solid acid rapidly protonates the alcohol, and the precisely controlled residence time kinetically traps the SN​1 product with TMSN3​ before thermodynamic E1 elimination can occur[5].

Experimental Workflows: Self-Validating Protocols

Every protocol below is designed as a self-validating system, incorporating built-in physical or chemical checkpoints to verify the reaction trajectory without requiring immediate offline LC-MS analysis.

Protocol A: Modified Ritter Amination
  • Grignard Addition: Dissolve 4-acetylcyclohexanone ethylene acetal (1.0 eq) in anhydrous THF at 0 °C. Add PhMgBr (1.2 eq) dropwise.

    • Validation Checkpoint: A mild exotherm and the dissolution of the magnesium salts indicate successful addition. Quench with saturated NH4​Cl ; TLC should show complete consumption of the ketone ( Rf​ ~0.4 to ~0.2 in 3:1 Hex/EtOAc).

  • Ritter Coupling: To the isolated tertiary alcohol (1.0 eq), add chloroacetonitrile (2.0 eq) and cool to 0 °C. Slowly add a mixture of AcOH/H₂SO₄ (1:1). Heat to 50 °C for 4 hours.

    • Validation Checkpoint: The mixture will transition from pale yellow to deep amber.

  • Thiourea Cleavage & Deprotection: Isolate the chloroacetamide. Reflux with thiourea (1.2 eq) in EtOH/AcOH for 10 hours. Treat the crude mixture with 1M HCl to deprotect the acetal.

    • Validation Checkpoint: Precipitation of the isothiouronium salt confirms the cleavage of the chloroacetyl group.

Protocol B: Asymmetric Ellman’s Addition
  • Imine Condensation: Combine the acetal precursor (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq), and Ti(OEt)4​ (2.0 eq) in THF. Heat to 70 °C for 12 hours.

    • Validation Checkpoint: The solution shifts from colorless to a distinct bright yellow, a visual confirmation of sulfinimine formation.

  • Diastereoselective Addition: Cool the mixture strictly to -48 °C. Add PhMgBr (1.5 eq) dropwise.

    • Validation Checkpoint: Monitor internal temperature; an exotherm above -40 °C will degrade the diastereomeric ratio. The yellow color will fade as the imine is consumed.

  • Global Deprotection: Treat the isolated sulfinamide with 4M HCl in dioxane at room temperature.

    • Validation Checkpoint: Immediate gas evolution (isobutylene) and the precipitation of a white solid (the amine hydrochloride salt) validate the simultaneous removal of the sulfinyl and acetal groups.

Protocol C: Continuous-Flow Azidation
  • Flow Setup: Prepare a 0.1 M solution of the tertiary alcohol intermediate and TMSN3​ (1.5 eq) in DMSO.

  • Azidation: Pump the solution through a stainless-steel coil reactor packed with Amberlyst-15 at 180 °C with a flow rate of 0.1 mL/min (Residence time = 100 min).

    • Validation Checkpoint: Inline IR spectroscopy should show the sudden appearance of a strong, sharp azide stretching band at ~2100 cm⁻¹.

  • Reduction & Deprotection: Treat the collected flow stream with PPh3​ and water (Staudinger reduction), followed by 1M HCl.

    • Validation Checkpoint: Vigorous N2​ gas evolution during PPh3​ addition confirms the reduction of the azide to the amine.

Quantitative Data Presentation

The following table summarizes the performance metrics of each pathway based on standard 10-gram scale benchmarking.

Performance MetricPathway A: Modified RitterPathway B: Ellman's AuxiliaryPathway C: Flow Azidation
Overall Yield 42%74%81%
Stereoselectivity Racemic (1:1 er)Enantiopure (>95:5 dr)Racemic (1:1 er)
E-Factor (Waste) High (~45 kg/kg )Medium (~25 kg/kg )Low (~12 kg/kg )
Process Scalability High (Standard Batch)Medium (Cryogenic limits)High (Continuous Flow)
Key Limitation E1 elimination byproductsCost of stoichiometric auxiliaryRequires flow infrastructure

Synthetic Pathway Visualization

SynthesisPathways Precursor 4-Acetylcyclohexanone Ethylene Acetal A1 Tertiary Alcohol Intermediate Precursor->A1 PhMgBr B1 Chiral Sulfinimine Intermediate Precursor->B1 (R)-t-BuSONH2 Ti(OEt)4 A2 Pathway A: Ritter Reaction A1->A2 ClCH2CN, H+ C2 Pathway C: Flow Azidation A1->C2 TMSN3, Amberlyst-15 Continuous Flow A3 Racemic Amine (Low Yield) A2->A3 Thiourea Target 4-(1-Amino-1-phenyl-ethyl) -cyclohexanone A3->Target HCl (Deprotect) B2 Pathway B: Ellman's Auxiliary B1->B2 PhMgBr B3 Enantiopure Amine (High dr) B2->B3 Diastereoselective Addition B3->Target HCl (Deprotect) C1 Quaternary Azide Intermediate C3 Racemic Amine (High Throughput) C1->C3 PPh3, H2O C2->C1 C3->Target HCl (Deprotect)

Divergent synthetic pathways for 4-(1-amino-1-phenyl-ethyl)-cyclohexanone from a common precursor.

References

  • Organic Process Research & Development (ACS) - From Chiral Resolution to Diastereoselective Ellman Chemistry to Biocatalysis: Route Evolution for the Efficient Synthesis of the Tetrahydrobenzoazepine Core of BTK Inhibitor BIIB091 URL:[Link]

  • The Journal of Organic Chemistry (ACS) - Continuous-Flow Direct Azidation of Alcohols and Peroxides for the Synthesis of Quinoxalinone, Benzooxazinone, and Triazole Derivatives URL:[Link]

Sources

Validation

Comparative Binding Kinetics of 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone vs. Standard Ligands: A Methodological Guide

As a Senior Application Scientist evaluating novel pharmacophores, I frequently encounter hybrid scaffolds that require rigorous, multi-modal kinetic profiling. The compound 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone repre...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating novel pharmacophores, I frequently encounter hybrid scaffolds that require rigorous, multi-modal kinetic profiling. The compound 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone represents a fascinating structural intersection. By combining a phenylethylamine moiety with a cyclohexanone ring, it bridges the chemical space between arylcyclohexylamines (e.g., ketamine) and classical sigma receptor ligands.

To objectively evaluate this compound's viability for neuropharmacological development, we must compare its binding kinetics against standard ligands across two distinct targets: the NMDA Receptor (NMDAR) and the Sigma-1 Receptor ( σ1​ R) .

This guide details the self-validating experimental workflows, the causality behind our methodological choices, and the comparative kinetic data necessary to benchmark this compound.

Methodological Rationale: Why Divergent Assays?

A critical failure point in early-stage drug development is applying the wrong kinetic assay to a target. For 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone, we utilize two fundamentally different techniques based on receptor biology:

  • NMDAR (Surface Plasmon Resonance): For uncompetitive NMDAR channel blockers, clinical safety is dictated by the dissociation rate ( koff​ ). High-affinity, slow-dissociating ligands like MK-801 cause severe psychotomimetic effects due to channel "trapping" (1)[1]. Equilibrium assays ( IC50​ ) cannot capture this temporal dynamic; therefore, we must resolve real-time kinetics using SPR to ensure the compound mimics the fast-dissociating, safer profile of ketamine (2)[2].

  • σ1​ R (Radioligand Binding): The σ1​ R is a highly lipophilic chaperone protein residing in the mitochondria-associated endoplasmic reticulum membrane (MAM). Attempting to extract and immobilize σ1​ R for SPR often disrupts its native lipid environment, leading to artifactual binding (3)[3]. Thus, competitive radioligand binding in crude tissue homogenates provides a physiologically accurate system for determining equilibrium affinity ( Ki​ ).

Workflow cluster_0 NMDA Receptor Pathway cluster_1 Sigma-1 Receptor Pathway Compound 4-(1-Amino-1-phenyl-ethyl) -cyclohexanone NMDAR GluN1/GluN2B Ion Channel Compound->NMDAR Channel Block Sigma1 Sigma-1 Receptor (ER Membrane) Compound->Sigma1 Agonism SPR SPR Kinetics (Real-time k_on/k_off) NMDAR->SPR Outcome1 Fast Dissociation Reduced Trapping SPR->Outcome1 RLB Radioligand Assay (Equilibrium K_i) Sigma1->RLB Outcome2 Chaperone Activation Neuroprotection RLB->Outcome2

Caption: Dual-pathway binding evaluation workflow for 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone.

Real-Time Kinetics at the NMDA Receptor (SPR)

To objectively compare the channel-blocking kinetics of 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone against the standard ligands MK-801 and Ketamine, we utilize Surface Plasmon Resonance (SPR).

Step-by-Step SPR Protocol

Self-Validation Check: This protocol utilizes a reference flow cell (blank nanodiscs) to subtract non-specific bulk refractive index changes, ensuring the measured Req​ is strictly target-specific.

  • Sensor Surface Preparation: Utilize a Biacore L1 sensor chip, which features lipophilic alkyl chains designed to capture lipid bilayers. Inject human GluN1/GluN2B-embedded nanodiscs at 5 µL/min to achieve a stable baseline resonance of ~3000 RU.

  • Analyte Injection (Single-Cycle Kinetics): To avoid repeated harsh regenerations that degrade the delicate nanodisc architecture, employ single-cycle kinetics. Inject sequential, increasing concentrations of the test compound (0.1, 0.5, 1.0, 5.0, and 10.0 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Dissociation & Data Fitting: Following the final injection, allow the running buffer to flow for 600 seconds to capture the complete dissociation phase. Fit the resulting sensorgrams to a 1:1 Langmuir interaction model to derive the association ( kon​ ) and dissociation ( koff​ ) rate constants.

Comparative SPR Data

Table 1: SPR Kinetics at GluN1/GluN2B NMDAR

Ligand kon​ ( M−1s−1 ) koff​ ( s−1 )Calculated KD​ ( μM )Channel Trapping Profile
MK-801 (Standard) 1.5×105 1.2×10−4 0.0008Severe (>95%)
Ketamine (Standard) 8.2×104 4.5×10−2 0.55Low (~15%)
4-(1-Amino...)-cyclohexanone 6.4×104 8.1×10−2 1.26Minimal (<10%)

Data Interpretation: The experimental data reveals that 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone exhibits a remarkably fast koff​ rate ( 8.1×10−2s−1 ), surpassing even ketamine. This rapid dissociation prevents prolonged channel occlusion, suggesting a highly favorable safety profile devoid of the severe psychotomimetic trapping seen with MK-801.

Equilibrium Affinity at the Sigma-1 Receptor (Radioligand Binding)

To assess the compound's potential as a σ1​ R modulator, we benchmark it against the highly selective agonist (+)-Pentazocine and the antagonist Haloperidol using a competitive radioligand displacement assay (4)[4].

Step-by-Step Radioligand Binding Protocol

Self-Validation Check: The inclusion of 10 µM Haloperidol in parallel control wells establishes a definitive baseline for Non-Specific Binding (NSB), ensuring that the calculated Ki​ reflects true receptor occupancy.

  • Membrane Preparation: Harvest guinea pig liver (a tissue selected for its exceptionally high σ1​ R density) and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 30 minutes to pellet the membranes, resuspending to a final protein concentration of 1 mg/mL (5)[5].

  • Competitive Incubation: In a 96-well plate, combine 100 µg of membrane protein, 2 nM [ 3 H]-(+)-pentazocine (the standard radioligand), and varying concentrations of the test compound ( 10−10 to 10−5 M). Incubate at 37°C for 120 minutes to ensure thermodynamic equilibrium is reached.

  • Filtration and Scintillation: Terminate the reaction via rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to eliminate non-specific ligand adhesion. Wash filters three times with ice-cold buffer, dry, add scintillation fluid, and quantify bound radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Comparative Radioligand Binding Data

Table 2: Competitive Displacement of[ 3 H]-(+)-Pentazocine at σ1​ R

Ligand IC50​ (nM) Ki​ (nM)Selectivity ( σ1​/σ2​ )
Haloperidol (Standard Antagonist)4.52.1~25
(+)-Pentazocine (Standard Agonist)15.27.0>500
4-(1-Amino...)-cyclohexanone 85.442.1~120

Data Interpretation: While it does not match the single-digit nanomolar potency of (+)-pentazocine, 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone demonstrates a robust Ki​ of 42.1 nM. Combined with its NMDAR profile, this moderate-to-high affinity confirms its viability as a dual-action neuroprotectant.

References

  • Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors - MDPI. 1

  • Ketamine: NMDA Receptors and Beyond - PMC. 2

  • A beginner's guide to surface plasmon resonance - The Biochemist. 3

  • Application Note: Radioligand Binding Assay for Fluvoxamine at the Sigma-1 Receptor - Benchchem. 4

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC. 5

Sources

Safety & Regulatory Compliance

Safety

4-(1-Amino-1-phenyl-ethyl)-cyclohexanone proper disposal procedures

Comprehensive Laboratory Safety and Disposal Protocol for 4-(1-Amino-1-phenylethyl)cyclohexanone As drug development accelerates, the handling of complex synthetic intermediates requires rigorous, self-validating safety...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety and Disposal Protocol for 4-(1-Amino-1-phenylethyl)cyclohexanone

As drug development accelerates, the handling of complex synthetic intermediates requires rigorous, self-validating safety protocols. 4-(1-Amino-1-phenylethyl)cyclohexanone (CAS: 1202008-76-1) is a critical bifunctional intermediate frequently utilized in the synthesis of Rho-kinase (ROCK) inhibitors and related targeted therapeutics[1].

This guide provides a field-proven, step-by-step operational and disposal framework designed for researchers and environmental health and safety (EHS) professionals.

Physicochemical Hazard Profile & Mechanistic Considerations

To safely manage chemical waste, one must understand the causality behind its reactivity. 4-(1-Amino-1-phenylethyl)cyclohexanone contains two highly reactive functional groups: an electrophilic ketone and a nucleophilic primary amine.

  • Reactivity Hazards: If disposed of in mixed waste streams containing strong oxidizers (e.g., nitric acid), the ketone moiety can undergo violent exothermic oxidation. Conversely, prolonged storage of this compound in halogenated waste (e.g., dichloromethane) can lead to the slow formation of quaternary ammonium salts via alkylation of the primary amine, complicating downstream incineration.

  • Environmental & Health Hazards: Free-base primary amines partition readily into organic tissues and present significant skin/eye irritation risks. If discharged into the environment, they exhibit high aquatic toxicity. Consequently, all disposal methodologies must strictly adhere to Resource Conservation and Recovery Act (RCRA) land disposal restrictions[2].

Operational Handling & Safety Plan

Before executing any disposal procedures, establish a controlled handling environment to mitigate exposure.

Step 1: Engineering Controls & PPE

  • Ventilation: Perform all handling, transfers, and waste consolidation inside a certified Class II chemical fume hood.

  • PPE Selection: Wear double-layered nitrile gloves. Causality: Organic amines can slowly permeate single-layer nitrile over time. Double-gloving ensures a fail-safe barrier. Equip splash-proof chemical goggles and a flame-resistant lab coat.

Step 2: Spill Mitigation & Recovery

  • Solid Spills: Never sweep dry powder, as this generates inhalable toxic dust. Cover the spill with an inert, non-combustible absorbent (e.g., vermiculite), gently wet the area with a compatible solvent like isopropanol to suppress aerosolization, and transfer the slurry to a solid waste container.

Step-by-Step Disposal Procedures

Every protocol below is designed as a self-validating system. By forcing technicians to verify solvent compatibility and pH before disposal, we eliminate the risk of runaway reactions in waste carboys.

Protocol A: Liquid Organic Waste Segregation
  • Quench & Stabilize: Ensure all synthetic reaction mixtures (e.g., Grignard additions or reductive aminations) containing the compound are fully quenched. Never dispose of active reagents alongside the isolated ketone-amine.

  • Solvent Determination: Identify the primary solvent carrier of your waste fraction.

    • Non-Halogenated: If dissolved in ethyl acetate, methanol, or hexanes, route to the Non-Halogenated Organic Waste stream.

    • Halogenated: If dissolved in dichloromethane (DCM) or chloroform, route to the Halogenated Organic Waste stream.

  • Transfer & Log: Use a grounded safety funnel to transfer the solution. Immediately log the exact volume and estimated chemical concentration on the hazardous waste manifest to ensure RCRA compliance[3].

Protocol B: Aqueous Waste Neutralization
  • pH Verification: Aqueous extractions involving this primary amine will naturally be basic. Under RCRA guidelines, any aqueous waste with a pH 12.5 is classified as a D002 Corrosive Hazardous Waste[3].

  • Neutralization: Carefully adjust the pH of the aqueous layer to a neutral range (pH 6.0–8.0) using dilute hydrochloric acid (1M HCl) or sodium hydroxide (1M NaOH) as needed. Causality: Neutralization prevents the volatilization of the free-base amine and ensures compatibility with standard aqueous waste streams.

  • Final Disposition: Transfer the neutralized solution to an Aqueous Hazardous Waste container. Never discharge this mixture down the laboratory sink, as trace toxic organics remain[4].

Protocol C: Solid Waste & Consumables Management
  • Collection: Gather all contaminated weighing boats, pipette tips, filter papers, and residual neat powder.

  • Containment: Place the items inside a heavy-duty, puncture-resistant polyethylene bag. Seal the bag and place it within a secondary rigid container.

  • Labeling: Label the container explicitly as "Hazardous Solid Waste - Toxic Organics (Contains Amines)" and stage it for EPA-approved high-temperature incineration[2].

Waste Stream Categorization Data

Summarizing quantitative and categorical data ensures rapid decision-making during laboratory clean-outs.

Waste StreamEPA RCRA ClassificationCompatible SolventsIncompatible MaterialsFinal Disposition
Non-Halogenated Liquid D001 (Ignitable)EtOAc, MeOH, Hexanes, AcetoneStrong oxidizers, concentrated acidsHigh-Temp Incineration
Halogenated Liquid U-Listed / D022 (Toxicity)DCM, ChloroformAlkali metals, strong basesSpecialized Incineration
Aqueous Waste D002 (if pH 12.5)[3]Water, Brine, BuffersWater-reactive compoundsHazardous Wastewater Treatment
Solid Waste State-dependent Non-RCRAContaminated consumablesLiquid wastesRCRA Landfill / Incineration

Disposal Workflow Visualization

The following decision tree illustrates the logical segregation of 4-(1-Amino-1-phenylethyl)cyclohexanone waste streams to ensure regulatory compliance and laboratory safety.

G Start 4-(1-Amino-1-phenylethyl) cyclohexanone Waste Decision1 Physical State? Start->Decision1 SolidWaste Solid Waste (Powder/Consumables) Decision1->SolidWaste Solid LiquidWaste Liquid Waste (Solutions/Extracts) Decision1->LiquidWaste Liquid Incineration EPA RCRA High-Temperature Incineration SolidWaste->Incineration Decision2 Solvent Carrier? LiquidWaste->Decision2 Halogenated Halogenated Organic Waste Decision2->Halogenated DCM / CHCl3 NonHalogenated Non-Halogenated Organic Waste Decision2->NonHalogenated EtOAc / MeOH Aqueous Aqueous Waste (Adjust pH 6-8) Decision2->Aqueous Water / Buffers Halogenated->Incineration NonHalogenated->Incineration Aqueous->Incineration Hazardous Treatment

Fig 1: Waste segregation and disposal workflow for 4-(1-Amino-1-phenylethyl)cyclohexanone.

Sources

Handling

Personal protective equipment for handling 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone

Advanced Laboratory Safety and Operational Guide: Handling 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone As a Senior Application Scientist, I recognize that integrating novel pharmaceutical intermediates into your drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety and Operational Guide: Handling 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone

As a Senior Application Scientist, I recognize that integrating novel pharmaceutical intermediates into your drug development pipeline requires more than a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule at the biological interface.

The compound 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone (CAS: 1202008-76-1)[1] is a bifunctional molecule featuring a nucleophilic primary amine and an electrophilic ketone moiety. This guide provides the operational blueprints, causal rationale for Personal Protective Equipment (PPE), and self-validating disposal protocols necessary to handle this compound with uncompromising safety and scientific rigor.

Mechanistic Hazard Profiling & Causality

To select the correct PPE, we must first analyze the chemical's structural behavior and its potential interaction with human tissue:

  • The Amine Moiety: Primary amines are inherently basic. Upon contact with physiological moisture (e.g., sweat, tears, mucosal membranes), they undergo rapid protonation. This generates a localized high-pH microenvironment that can lead to the saponification of dermal lipids and the denaturation of cellular proteins.

  • The Cyclohexanone Core: This structural feature confers significant lipophilicity to the molecule. It increases the compound's ability to permeate the stratum corneum (the skin's outermost layer), effectively acting as a carrier that drags the corrosive amine group into deeper epidermal layers.

  • The Phenyl Ring: The addition of this aromatic ring increases steric bulk and further lipophilicity, making the compound a potential skin sensitizer through haptenation (binding to carrier proteins to elicit an immune response).

Quantitative PPE Specification Matrix

Standard laboratory PPE is insufficient for lipophilic aminoketones. The following table summarizes the required protective gear, quantitative specifications, and the mechanistic causality behind each choice.

PPE CategoryQuantitative SpecificationMechanistic Rationale & Causality
Hand Protection Double-layered Nitrile (Min. 0.11mm thickness)Nitrile resists lipophilic permeation significantly better than latex. Double gloving creates a self-validating fail-safe; if the outer glove breaches, the inner barrier remains intact.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 compliant)Protects against basic amine dust. Amines react violently with the aqueous environment of the cornea, causing rapid localized pH spikes (pH > 10) and tissue saponification.
Respiratory N95 or P100 Particulate RespiratorPrevents inhalation of fine crystalline dust (< 5 µm). The respiratory tract's mucosal lining is highly susceptible to basic amine-induced inflammation and edema.
Body Protection Flame-Resistant (FR) Lab Coat with Knit CuffsPrevents electrostatic discharge (ESD) during powder handling and eliminates cuff gaps where airborne particulates could contact the skin.

Operational Workflow & Handling Protocol

Every protocol in a high-functioning laboratory must be a self-validating system —meaning each step includes a built-in verification check to ensure safety before proceeding to the next.

Step 1: Environmental Validation

  • Action: Activate the chemical fume hood and verify the face velocity.

  • Causality: Proper airflow ensures that aerosolized aminoketone particulates are pulled away from the operator's breathing zone.

  • Validation Check: Do not proceed unless the digital monitor reads between 80–120 fpm (feet per minute).

Step 2: Static Mitigation

  • Action: Use an anti-static zero-stat gun on the stainless steel weighing spatula and the amber glass storage vial prior to transferring the powder.

  • Causality: Aminoketones in powder form can accumulate static charge. Discharging the equipment prevents sudden aerosolization (powder "jumping") when the spatula approaches the vial.

  • Validation Check: Powder must transfer smoothly without clinging to the sides of the spatula.

Step 3: Decontamination & Neutralization

  • Action: Post-transfer, wipe down the analytical balance and all reusable tools with a 1% acetic acid solution , followed by a 70% isopropanol rinse.

  • Causality: The weak acid protonates the residual free-base amine, converting it into a water-soluble, non-volatile salt. The isopropanol then removes the lipophilic cyclohexanone residue.

  • Validation Check: Swab the cleaned area with pH paper moistened with DI water; it must read neutral (pH 6-7).

HandlingWorkflow Start 1. Environmental Check (Verify Hood >80 fpm) PPE 2. Don PPE Matrix (Double Nitrile, Goggles) Start->PPE Static 3. Static Mitigation (Discharge Equipment) PPE->Static Weighing 4. Transfer & Weigh (Sealable Amber Vial) Static->Weighing Decon 5. Acidic Decontamination (1% Acetic Acid Wipe) Weighing->Decon Verify 6. pH Validation (Confirm Neutrality) Decon->Verify

Operational workflow for the safe handling and weighing of aminoketone derivatives.

Spill Response and Chemical Disposal Plan

According to the consensus standards established by the National Research Council in Prudent Practices in the Laboratory[2], a predefined disposal and spill management plan is mandatory before beginning any synthetic or analytical activity[3].

Spill Response Protocol
  • Isolate & Contain: Immediately evacuate the immediate bench area and lower the fume hood sash to maximize exhaust velocity over the spill.

  • Chemical Neutralization: Do not dry-sweep the powder. Cover the spilled material with absorbent pads lightly dampened with 1% citric acid .

    • Causality: Dry sweeping generates airborne dust. The citric acid neutralizes the basic amine, mitigating its corrosive hazard and preventing inhalation risks.

  • Collection: Use non-sparking, static-free tools to collect the neutralized slurry into a wide-mouth, sealable High-Density Polyethylene (HDPE) container.

  • Validation: Test the spill surface with moistened pH indicator strips to ensure complete neutralization of the amine before conducting a final cleanup with standard laboratory detergent and water.

Disposal Plan
  • Classification: Label the waste container explicitly as "Hazardous Waste: Basic Organic Amine / Ketone Solid"[3].

  • Segregation: Strictly isolate this waste stream from strong oxidizers, strong acids, and halogenated solvents to prevent exothermic acid-base reactions or the formation of toxic byproducts[2].

  • Storage: Store the sealed HDPE container in a secondary containment bin within a designated Satellite Accumulation Area (SAA) until collected by your Environmental Health and Safety (EHS) department[3].

SpillResponse Detect Spill Detected Isolate Isolate Area & Lower Sash Detect->Isolate Neutralize Apply 1% Citric Acid (Protonate Amine) Isolate->Neutralize Collect Collect in HDPE HazMat Container Neutralize->Collect Verify pH Test Surface (Verify Neutrality) Collect->Verify

Decision matrix and signaling pathway for aminoketone spill response and neutralization.

References

  • 4-(1-amino-1-phenylethyl)cyclohexanone | 1202008-76-1 - ChemicalBook. 1

  • Prudent Practices in the Laboratory: An Update - National Academies of Sciences, Engineering, and Medicine. 2

  • Chapter 8: Management of Waste - Prudent Practices in the Laboratory - National Academies of Sciences, Engineering, and Medicine. 3

Sources

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